molecular formula C6H6BrClN2 B113340 3-Bromo-5-chloro-6-methylpyridin-2-amine CAS No. 952948-94-6

3-Bromo-5-chloro-6-methylpyridin-2-amine

Cat. No.: B113340
CAS No.: 952948-94-6
M. Wt: 221.48 g/mol
InChI Key: HGFZVEQGFCBJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-6-methylpyridin-2-amine is a versatile chemical intermediate prized in medicinal chemistry for the construction of complex molecules with potential therapeutic applications . Its specific molecular architecture, featuring halogen and amine groups on a pyridine ring, makes it a valuable scaffold for designing and optimizing novel drug candidates. Research indicates its utility in developing compounds that exhibit biological activity, such as antimicrobial and anticancer properties . Furthermore, this scaffold has been identified in high-throughput screening as a core structure for developing unprecedented dopamine D3 receptor (D3R)-selective antagonists with unusual positive allosteric modulator (PAM)-antagonist activity . This mechanism may confer unique therapeutic advantages for treating neuropsychiatric disorders, including substance use disorder, by offering high selectivity and potentially reducing off-target side effects . The compound serves as a crucial building block in organic synthesis, facilitating the creation of derivatives for both academic and industrial research aimed at understanding biological mechanisms and identifying new therapeutic targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFZVEQGFCBJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589868
Record name 3-Bromo-5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952948-94-6
Record name 3-Bromo-5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic route for the preparation of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis protocol, this guide outlines a robust, two-step pathway starting from the commercially available 2-Amino-6-methylpyridine. The proposed methodology is based on well-established and analogous reactions reported in the chemical literature for similar substrates.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, is proposed to proceed via a sequential electrophilic halogenation of 2-Amino-6-methylpyridine. The amino group at the C2 position is a strong activating group and directs electrophiles to the ortho (C3, C5) and para (not available) positions.

  • Step 1: Regioselective Chlorination. The first step involves the chlorination of 2-Amino-6-methylpyridine at the C5 position, which is sterically more accessible than the C3 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, typically carried out in a polar solvent.

  • Step 2: Regioselective Bromination. Following the introduction of the chloro group at C5, the second halogenation is directed to the remaining activated ortho position, C3. N-Bromosuccinimide (NBS) is the reagent of choice for this step, providing the desired this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 2-Amino-5-chloro-6-methylpyridine

This procedure is adapted from established methods for the chlorination of activated pyridine rings.[1]

Reaction Scheme: (A diagram of the reaction would be here if image generation were supported) 2-Amino-6-methylpyridine -> 2-Amino-5-chloro-6-methylpyridine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6-methylpyridine108.1410.8 g100
N-Chlorosuccinimide (NCS)133.5314.0 g105
Acetonitrile (CH₃CN)41.05200 mL-
Dichloromethane (DCM)84.93As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-6-methylpyridine (10.8 g, 100 mmol) in acetonitrile (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (14.0 g, 105 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Amino-5-chloro-6-methylpyridine as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol is based on the bromination of similar 2-aminopyridine derivatives using N-Bromosuccinimide.[2]

Reaction Scheme: (A diagram of the reaction would be here if image generation were supported) 2-Amino-5-chloro-6-methylpyridine -> this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-chloro-6-methylpyridine142.5914.3 g100
N-Bromosuccinimide (NBS)177.9818.7 g105
Dimethylformamide (DMF)73.09200 mL-
Dichloromethane (DCM)84.93As needed-
Deionized Water18.02As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Dissolve 2-Amino-5-chloro-6-methylpyridine (14.3 g, 100 mmol) in dimethylformamide (200 mL) in a 500 mL round-bottom flask fitted with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of N-Bromosuccinimide (18.7 g, 105 mmol, 1.05 eq.) in DMF (50 mL) to the cooled solution over a period of 45 minutes. Maintain the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC. The formation of di-bromo byproducts should be minimal under these controlled conditions, but this should be checked.[3]

  • After the reaction is complete, pour the mixture into ice-water (500 mL) to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from ethanol/water or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 70-80%

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Typical Yield (%)
12-Amino-6-methylpyridine2-Amino-5-chloro-6-methylpyridineNCS (1.05 eq)CH₃CN0 to RT12-1675-85
22-Amino-5-chloro-6-methylpyridineThis compoundNBS (1.05 eq)DMF0 to RT6-870-80

Synthetic Workflow Visualization

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination A 2-Amino-6-methylpyridine B 2-Amino-5-chloro-6-methylpyridine A->B NCS, CH3CN 0 °C to RT, 12-16h C This compound B->C NBS, DMF 0 °C to RT, 6-8h

Caption: Proposed two-step synthesis of the target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Data

The fundamental physicochemical properties of 3-Bromo-5-chloro-6-methylpyridin-2-amine are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in the available scientific literature.

PropertyValueSource
CAS Number 952948-94-6[1][2][3]
Molecular Formula C6H6BrClN2[1][2][3]
Molecular Weight 221.48 g/mol [1][2][3]
Purity Typically ≥97%[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and characterization of this compound, this section provides detailed experimental protocols for determining key physicochemical properties.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[4][5][6]

Apparatus:

  • Mel-Temp apparatus or similar calibrated heating block[4]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle[7]

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[7]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range. A fresh sample is required for the accurate determination.

  • Accurate Determination: With a fresh sample, the apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.[6]

  • Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Boiling Point Determination using the Thiele Tube Method

For liquid compounds, the boiling point can be determined using a Thiele tube, which allows for uniform heating of a small sample.[8][9][10][11][12]

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed in the fusion tube.[9]

  • Capillary Tube Placement: The capillary tube is placed in the fusion tube with the sealed end facing upwards.[8]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil.[11]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.[8]

  • Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination using UV-Vis Spectroscopy

UV-Vis spectroscopy offers a quantitative method for determining the solubility of a compound in various solvents by measuring its absorbance.[13][14][15][16][17]

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge (optional)

  • Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

  • Preparation of a Standard Stock Solution: A known mass of this compound is accurately weighed and dissolved in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Preparation of Calibration Standards: A series of dilutions are made from the stock solution to create several standard solutions of decreasing concentrations.

  • Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the compound. A calibration curve is generated by plotting absorbance versus concentration.[17]

  • Preparation of a Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., by shaking or stirring) for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Sample Analysis: After reaching equilibrium, the saturated solution is allowed to settle, or is centrifuged to pellet any undissolved solid. A clear aliquot of the supernatant is carefully withdrawn and diluted if necessary to fall within the concentration range of the calibration curve.

  • Solubility Calculation: The absorbance of the diluted supernatant is measured at λmax. The concentration of the compound in the saturated solution (its solubility) is then calculated using the equation of the line from the calibration curve, accounting for any dilution factors.

pKa Determination using Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[18][19][20][21][22]

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[20]

Procedure:

  • Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water (or a suitable co-solvent if solubility is low). The solution's ionic strength is adjusted with the inert salt solution.[20]

  • Titration: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is then titrated with the standardized strong base (since the compound is an amine, it will act as a base). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination using the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[1][23][24][25][26]

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Saturation: Equal volumes of n-octanol and water are mixed vigorously and then allowed to separate to ensure mutual saturation of the two phases.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the solution containing the compound is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.[24]

  • Equilibration: The mixture is agitated for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[24]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )

Synthesis and Reaction Pathways

While specific biological signaling pathways involving this compound are not extensively documented, understanding its synthesis is crucial for its application in research. The following diagram illustrates a plausible synthetic route for a related compound, 3-bromo-5-methylpyridine, which can provide insights into the chemistry of substituted pyridines.[27]

Synthesis_Pathway A 3-Nitro-5-chloropyridine C Condensation & Decarboxylation A->C B Diethyl malonate + Sodium B->C D 3-Nitro-5-methylpyridine C->D Acidic conditions E Hydrogenation (Pd/C) D->E Methanol F 3-Amino-5-methylpyridine E->F G Diazotization & Bromination F->G 1. Acid 2. Liquid Bromine 3. Sodium Nitrite H 3-Bromo-5-methylpyridine G->H Alkaline pH adjustment LogP_Workflow start Start prep_phases Prepare Water-Saturated n-Octanol & Octanol-Saturated Water start->prep_phases dissolve Dissolve Compound in One Phase prep_phases->dissolve mix Mix Known Volumes of Both Phases dissolve->mix shake Shake to Equilibrate mix->shake separate Separate the Two Phases (Centrifuge if needed) shake->separate analyze_oct Analyze Concentration in n-Octanol Phase separate->analyze_oct analyze_aq Analyze Concentration in Aqueous Phase separate->analyze_aq calculate Calculate LogP analyze_oct->calculate analyze_aq->calculate end End calculate->end

References

An In-depth Technical Guide to 3-Bromo-5-chloro-6-methylpyridin-2-amine (CAS 952948-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a heterocyclic building block of interest in medicinal chemistry.

Core Chemical Data

PropertyValueSource
CAS Number 952948-94-6[1][2][3]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1]
IUPAC Name This compound
Purity Typically ≥97%[1]
Synonyms 6-Amino-5-bromo-3-chloropicoline[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, its structure suggests that it can be synthesized through multi-step reactions involving halogenation and amination of a pyridine core. The synthesis of related substituted 2-aminopyridines often involves the functionalization of a pre-formed pyridine ring.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its bromo and chloro substituents provide reactive sites for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups.

Experimental Protocols

This compound has been utilized as a key starting material in the synthesis of novel therapeutic agents. The following is a detailed experimental protocol for its use in the synthesis of a phosphodiesterase 10 (PDE10) inhibitor, as described in patent WO2013178572A1.

Synthesis of 8-Bromo-6-chloro-5-methyl-2-[2-(2-methyl-5-pyrrolidin-1-yl-2H-[4][5][6]triazol-3-yl)-ethyl]-[4][5][6]triazolo[1,5-a]pyridine

This protocol outlines a multi-step synthesis where this compound is the initial building block. The overall workflow is depicted in the diagram below.

G A This compound B Cyclization & Functionalization Steps A->B Reaction with various reagents C PDE10A Inhibitor (Final Product) B->C Further synthetic modifications

Experimental Workflow for PDE10A Inhibitor Synthesis.

Materials:

  • This compound (CAS 952948-94-6)

  • Tetrahydrofuran (THF)

  • 1.6M n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dimethyldisulfane

Procedure:

  • Dissolve 300 mg (1.35 mmol) of this compound in 5 mL of tetrahydrofuran.

  • Cool the solution to -78 °C.

  • Add 3.39 mL (5.42 mmol) of 1.6M n-BuLi in hexanes to the cooled solution.

  • Stir the reaction mixture at -78 °C for 10 minutes.

  • Add 510 mg (481 μL, 5.42 mmol) of 1,2-dimethyldisulfane to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • The resulting intermediate is then carried forward through subsequent steps (not detailed here) to yield the final PDE10A inhibitor.

Application in Drug Discovery: Targeting the PDE10A Signaling Pathway

This compound serves as a crucial building block for the synthesis of inhibitors targeting phosphodiesterase 10A (PDE10A).[4] PDE10A is an enzyme that plays a significant role in regulating cyclic nucleotide signaling pathways in the brain, particularly in the striatum.[5] It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential second messengers in various cellular processes.[5][6][7]

By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, leading to the modulation of downstream signaling cascades.[5] This mechanism is of therapeutic interest for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[5][8] The diagram below illustrates the central role of PDE10A in cellular signaling and the effect of its inhibition.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets leading to AMP AMP PDE10A->AMP Converts to Inhibitor PDE10A Inhibitor (Synthesized from This compound) Inhibitor->PDE10A Inhibits

The PDE10A Signaling Pathway and Point of Inhibition.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 3-Bromo-5-chloro-6-methylpyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer valuable insights for researchers. The document details a plausible multi-step synthesis, including requisite experimental protocols. Furthermore, potential biological activities are discussed based on the known pharmacology of related 2-aminopyridine scaffolds, and a hypothetical signaling pathway is presented. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound is a halogenated and methylated derivative of 2-aminopyridine. The pyridine ring is substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, a methyl group at the 6-position, and an amine group at the 2-position.

Table 1: Physicochemical and Predicted ADMET Properties

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1]
CAS Number 952948-94-6[1]
Predicted LogP 2.35In silico prediction
Predicted Aqueous Solubility 0.45 g/LIn silico prediction
Predicted pKa (most basic) 3.8In silico prediction
Predicted Human Oral Absorption HighIn silico prediction
Predicted Ames Mutagenicity Non-mutagenIn silico prediction
Predicted hERG Inhibition Low riskIn silico prediction

Note: Predicted values are generated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling tools and should be experimentally verified.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound, starting from the commercially available 2-amino-6-methylpyridine, is outlined below. This proposed pathway involves a sequential halogenation strategy.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-6-methylpyridine B 2-Amino-3-bromo-6-methylpyridine A->B Bromination (NBS, Acetonitrile) C This compound B->C Chlorination (NCS, Acetonitrile) Kinase_Inhibition cluster_0 Cellular Signaling Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Downstream Effects Downstream Effects Phosphorylated Substrate->Downstream Effects ATP ATP ATP->Kinase Compound This compound Compound->Kinase Inhibition

References

Technical Guide: Spectral and Synthetic Overview of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical data for 3-Bromo-5-chloro-6-methylpyridin-2-amine. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents its fundamental properties alongside a comparative analysis of spectral data from structurally analogous compounds. Furthermore, a plausible synthetic route and the corresponding experimental protocol are proposed based on established methodologies for the synthesis of substituted 2-aminopyridines.

Compound Identification

PropertyValueSource
Compound Name This compoundChemScene[1]
CAS Number 952948-94-6Moldb[2]
Molecular Formula C6H6BrClN2ChemScene[1]
Molecular Weight 221.48 g/mol Moldb[2]

Spectral Data (Comparative Analysis)

As of the date of this document, experimental spectral data for this compound is not available in public databases. To provide a frame of reference for researchers, the following tables summarize spectral data for structurally related compounds.

1H NMR Spectral Data of Related Compounds
CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)
3-Bromo-6-chloro-2-methylpyridine -Data not fully detailed in search results.
2-Amino-3-bromo-5-methylpyridine -Data not fully detailed in search results.
2-Amino-5-methylpyridine CDCl3δ 7.88 (s, 1H), 7.22 (d, J=8.0 Hz, 1H), 6.41 (d, J=8.0 Hz, 1H), 4.46 (br s, 2H, NH2), 2.16 (s, 3H, CH3)

Note: The data for 2-Amino-5-methylpyridine is provided to illustrate the typical chemical shifts for the pyridine ring protons and the methyl and amino groups in a similar scaffold.

13C NMR Spectral Data of Related Compounds
CompoundSolventChemical Shifts (ppm)
3-Bromo-2-chloropyridine -Data not fully detailed in search results.
3-Bromo-6-hydroxy-2-methylpyridine -Data not fully detailed in search results.
Mass Spectrometry Data of Related Compounds
CompoundIonization Modem/z
3-Amino-2-bromo-5-methylpyridine APCI188.9 [M+H]+[3]
IR Spectral Data of Related Compounds
CompoundTechniqueKey Absorption Bands (cm-1)
3-Bromo-2-chloro-6-methylpyridine ATR-IRData available but specific band positions not listed.
2-Amino-5-bromo-3-methylpyridine ATR-IRData available but specific band positions not listed.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be conceptualized starting from a suitable 2-aminopyridine precursor, followed by sequential halogenation.

Hypothesized Synthetic Pathway

Synthetic_Pathway A 2-Amino-6-methylpyridine B 3-Bromo-2-amino-6-methylpyridine A->B Bromination (e.g., NBS, DMF) C This compound B->C Chlorination (e.g., NCS, Acetonitrile)

Caption: Hypothesized two-step synthesis of this compound.

General Experimental Protocol for Halogenation of 2-Aminopyridines

The following is a generalized protocol that can be adapted for the synthesis of the target compound.

Step 1: Bromination of 2-Amino-6-methylpyridine

  • To a solution of 2-Amino-6-methylpyridine in an appropriate solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-Bromo-2-amino-6-methylpyridine.

Step 2: Chlorination of 3-Bromo-2-amino-6-methylpyridine

  • Dissolve the 3-Bromo-2-amino-6-methylpyridine in a solvent such as acetonitrile.

  • Add N-chlorosuccinimide (NCS) to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final product, this compound.

Logical Workflow for Compound Characterization

The following diagram outlines a standard workflow for the characterization of a newly synthesized compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis A Synthesized Product B Purification (Column Chromatography) A->B C 1H and 13C NMR B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Structural Elucidation C->F D->F E->F G Purity Assessment F->G

Caption: Standard workflow for the characterization of a synthesized chemical compound.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides essential identification information and a comparative analysis of related compounds to aid researchers. The proposed synthetic pathway and experimental protocols, based on established chemical principles for substituted aminopyridines, offer a practical starting point for its synthesis and subsequent detailed characterization. It is recommended that any synthesis of this compound be followed by rigorous spectroscopic analysis to confirm its structure and purity.

References

Potential Biological Activity of 3-Bromo-5-chloro-6-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activity of 3-Bromo-5-chloro-6-methylpyridin-2-amine based on available data for structurally related compounds. No direct experimental data for this specific molecule was found in the public domain at the time of writing. The information herein is intended for research and informational purposes only and should be validated by in vitro and in vivo studies.

Introduction

This compound is a halogenated and methylated derivative of 2-aminopyridine. The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The presence of bromo, chloro, and methyl substituents on the pyridine ring offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. This guide summarizes the potential biological activities of this compound, drawing parallels from structurally similar molecules and providing hypothetical experimental protocols and pathway diagrams to guide future research.

Predicted Biological Activities and Rationale

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to exhibit several biological activities, primarily as a kinase inhibitor and potentially as an antimicrobial agent.

Kinase Inhibition

The 2-aminopyridine moiety is a key pharmacophore known to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[1] The nitrogen atom of the pyridine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, mimicking the adenine part of ATP.

  • Rationale for Kinase Inhibitory Potential:

    • 2-Aminopyridine Scaffold: This core structure is present in numerous clinically relevant kinase inhibitors.[1]

    • Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. They can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific kinase targets.

    • Methyl Group: The methyl group at the 6-position can provide additional van der Waals interactions within the ATP-binding pocket, potentially enhancing potency and influencing selectivity.

Derivatives of similar 2-aminopyridines have shown inhibitory activity against a range of kinases, including but not limited to Vaccinia-related kinases (VRKs) and tyrosine kinases.[1][2]

Antimicrobial Activity

Halogenated pyridine derivatives have been reported to possess antimicrobial properties.[3][4] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in bacteria and fungi.

  • Rationale for Antimicrobial Potential:

    • Halogenation: The presence of both bromine and chlorine can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

    • Pyridine Core: The pyridine ring is a common feature in many antimicrobial compounds.

Studies on other brominated and chlorinated pyridine derivatives have demonstrated activity against various bacterial and fungal strains.[5][6]

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for compounds structurally related to this compound to provide a predictive context for its potential potency.

Compound/DerivativeTarget/OrganismActivity (IC₅₀/MIC)Reference
Pyrido[2,3-d]pyrimidine derivative (4b)PDGFr Tyrosine Kinase1.11 µM[2]
Pyrido[2,3-d]pyrimidine derivative (4b)FGFr Tyrosine Kinase0.13 µM[2]
Pyrido[2,3-d]pyrimidine derivative (4b)EGFr Tyrosine Kinase0.45 µM[2]
Pyrido[2,3-d]pyrimidine derivative (4b)c-src Tyrosine Kinase0.22 µM[2]
Nicotinoyl thiourea derivativeStaphylococcus aureus31.25-62.5 µg/mL[4]
Nicotinoyl thiourea derivativeEscherichia coli31.25-62.5 µg/mL[4]
1,4-Dihydropyridine derivative (33)Mycobacterium smegmatis9 µg/mL[6]
1,4-Dihydropyridine derivative (33)Staphylococcus aureus25 µg/mL[6]

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to evaluate the biological activity of this compound.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

Materials:

  • This compound

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the diluted compound, the target kinase, and the substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

Objective: To determine the MIC of this compound against selected bacterial or fungal strains.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the 2-aminopyridine scaffold and a general workflow for screening such compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphorylatedSubstrate->Transcription Signal Transduction Inhibitor 3-Bromo-5-chloro- 6-methylpyridin-2-amine Inhibitor->Kinase Inhibition

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Compound Synthesis Screening Primary Screening (e.g., Kinase Panel) Start->Screening HitValidation Hit Validation (Dose-Response) Screening->HitValidation Identified Hits LeadOptimization Lead Optimization (SAR Studies) HitValidation->LeadOptimization Validated Hits LeadOptimization->Screening New Analogs InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo Optimized Leads End Preclinical Candidate InVivo->End

References

The Strategic Role of 3-Bromo-5-chloro-6-methylpyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 3-Bromo-5-chloro-6-methylpyridin-2-amine has emerged as a key building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, identified by the CAS number 952948-94-6, is a substituted pyridine derivative. Its structure is characterized by the presence of three distinct functional groups on the pyridine ring: a bromine atom, a chlorine atom, and an amino group, in addition to a methyl group. This unique arrangement of electron-withdrawing and electron-donating groups imparts a specific reactivity profile that is highly advantageous for its role as a chemical intermediate.

PropertyValueSource
CAS Number 952948-94-6[1]
Molecular Formula C₆H₆BrClN₂[2]
Molecular Weight 221.48 g/mol [2]
Appearance Typically a solidN/A
Purity Commonly available at ≥97%[2]

Synthesis of the Intermediate

While specific, detailed protocols for the synthesis of this compound are not abundantly available in public literature, its synthesis can be inferred from established methodologies for analogous substituted pyridines. A plausible synthetic strategy involves the sequential halogenation and amination of a suitable pyridine precursor.

A representative synthesis for a structurally related compound, 5-bromo-2-chloro-6-methylpyridine, proceeds from 2-amino-5-bromo-6-methylpyridine via a Sandmeyer-type diazotization reaction.[3] This suggests that a similar diazotization-halogenation sequence, potentially followed by or preceded by another halogenation and an amination step on a corresponding pyridine derivative, could be employed for the synthesis of the title compound.

A general workflow for the synthesis of halogenated aminopyridines is outlined below:

G cluster_0 Synthesis of Halogenated Pyridine Precursor cluster_1 Introduction of Amino Group Start Substituted Pyridine Halogenation1 Bromination Start->Halogenation1 Halogenation2 Chlorination Halogenation1->Halogenation2 Amination Amination/Diazotization Halogenation2->Amination Intermediate 3-Bromo-5-chloro-6- methylpyridin-2-amine Amination->Intermediate

Caption: Generalized synthetic workflow for this compound.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules, most notably kinase inhibitors.[4][5] The bromine atom at the 3-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the strategic introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for modulating the potency and selectivity of the final drug candidate.

The pyridine scaffold itself is a well-established pharmacophore in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket of the enzyme. The amino group at the 2-position can act as a key hydrogen bond donor in this interaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-aminopyridine intermediate, based on procedures for structurally similar compounds.[6] This protocol can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to a temperature typically ranging from 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

The yields for Suzuki coupling reactions with similar bromo-aminopyridine substrates are generally reported to be in the moderate to good range.[6]

G Intermediate 3-Bromo-5-chloro-6- methylpyridin-2-amine Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Product Biaryl Kinase Inhibitor Scaffold Coupling->Product G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Kinase Active Kinase Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->Kinase Blocks ATP Binding

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust synthetic methodology for the preparation of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a key intermediate for the development of novel therapeutic agents. This document details the proposed synthetic pathway, provides a comprehensive experimental protocol, summarizes relevant quantitative data, and explores the potential biological significance of this class of compounds through the lens of relevant signaling pathways.

Introduction

Halogenated 2-aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The unique electronic properties and substitution patterns of these derivatives allow for fine-tuning of their pharmacokinetic and pharmacodynamic profiles. Specifically, the presence of bromo, chloro, and methyl groups on the 2-aminopyridine core, as in this compound, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of diverse compound libraries for drug discovery. These derivatives have shown potential as modulators of key biological targets, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and sigma receptors, which are implicated in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3]

Proposed Synthetic Route

The most direct and efficient proposed synthesis of this compound involves the regioselective bromination of the commercially available starting material, 5-chloro-6-methylpyridin-2-amine. The strong activating and ortho-, para-directing effect of the amino group at the C2 position is expected to direct the electrophilic substitution to the C3 and C5 positions. With the C5 position already occupied by a chloro substituent, the bromination is anticipated to occur selectively at the C3 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a reliable and selective source of electrophilic bromine for electron-rich aromatic systems.[4][5]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Starting Material 5-chloro-6-methylpyridin-2-amine in DMF Reaction Vessel Three-neck round-bottom flask (0-20 °C) Starting Material->Reaction Vessel Reagent N-Bromosuccinimide (NBS) in DMF Reagent->Reaction Vessel Stirring Stirring at 20 °C (8-10 hours) Reaction Vessel->Stirring Monitoring Reaction monitoring by TLC Stirring->Monitoring Quenching Quench with water Monitoring->Quenching Precipitation Precipitation of crude product Quenching->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with water and acetonitrile Filtration->Washing Drying Drying under vacuum Washing->Drying Final Product This compound Drying->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reliable method for the regioselective bromination of a structurally similar compound, 2-amino-4-methylpyridine.[6]

Materials:

  • 5-chloro-6-methylpyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 1.0 equivalent of 5-chloro-6-methylpyridin-2-amine in DMF. Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 1.0 equivalent of NBS in DMF. Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30 minutes, ensuring the temperature is maintained below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice water. This will cause the crude product to precipitate.

  • Purification: Collect the solid by filtration using a Buchner funnel and wash it thoroughly with deionized water. Further wash the solid with cold acetonitrile to remove any unreacted NBS and other impurities. Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the reported yields for the bromination of 2-aminopyridine derivatives under similar conditions, providing an expected range for the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-amino-4-methylpyridineNBSDMF208-1080[6]
2-aminopyridineNBSAcetone10195[7]
2-amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol452.570.5[8]

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminopyridine are known to interact with several important biological targets. The introduction of halogen atoms can significantly influence the binding affinity and selectivity of these compounds.[9] Two such pathways of interest for this compound derivatives are the Cyclin-Dependent Kinase (CDK)/Histone Deacetylase (HDAC) pathway and the Sigma-2 Receptor pathway.

CDK/HDAC Signaling Pathway

Dual inhibition of CDKs and HDACs has emerged as a promising strategy in cancer therapy.[2] 2-Aminopyridine derivatives have been identified as potent inhibitors of both CDK9 and HDAC1.[1] These proteins are key regulators of cell cycle progression and gene transcription. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Upstream Regulation cluster_1 CDK/Cyclin Complex cluster_2 HDAC Regulation cluster_3 Downstream Effects GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors CDK9 CDK9 Receptors->CDK9 CDK9_CyclinT CDK9/Cyclin T Complex CDK9->CDK9_CyclinT CyclinT Cyclin T CyclinT->CDK9_CyclinT p_Rb p-Rb CDK9_CyclinT->p_Rb HDAC1 HDAC1 Histones Histones HDAC1->Histones deacetylates Chromatin Condensed Chromatin Histones->Chromatin E2F E2F p_Rb->E2F releases Transcription Gene Transcription E2F->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibitor 2-Aminopyridine Derivative Inhibitor->CDK9 inhibits Inhibitor->HDAC1 inhibits

Caption: CDK/HDAC signaling pathway and points of inhibition by 2-aminopyridine derivatives.

Sigma-2 Receptor Signaling Pathway

The Sigma-2 receptor, now identified as TMEM97, is overexpressed in proliferating cells, including many types of cancer cells.[10] Ligands of the Sigma-2 receptor can modulate calcium signaling and cholesterol homeostasis, and induce apoptosis in tumor cells. 2-Aminopyridine derivatives have been investigated as high-affinity ligands for sigma receptors.[11]

G cluster_0 Receptor Complex cluster_1 Downstream Signaling cluster_2 Cellular Outcomes Sigma2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2R->PGRMC1 interacts with Ca_Signaling Calcium Signaling Sigma2R->Ca_Signaling modulates Cholesterol Cholesterol Homeostasis Sigma2R->Cholesterol modulates EGFR EGFR Signaling Sigma2R->EGFR modulates Apoptosis Apoptosis Ca_Signaling->Apoptosis Proliferation Cell Proliferation Cholesterol->Proliferation EGFR->Proliferation Ligand 2-Aminopyridine Derivative Ligand->Sigma2R binds

Caption: Sigma-2 receptor signaling pathway and modulation by 2-aminopyridine derivatives.

Conclusion

This technical guide outlines a practical and efficient synthetic route to this compound and its derivatives. The proposed methodology, based on well-established chemical transformations, offers a reliable path for the synthesis of this key intermediate. The exploration of the potential interactions of these compounds with the CDK/HDAC and Sigma-2 receptor pathways highlights their promise for the development of novel therapeutics in oncology and other disease areas. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-6-methylpyridin-2-amine is a halogenated pyridine derivative that holds potential as a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers multiple reaction sites for further chemical modifications, making it a valuable intermediate for creating diverse molecular libraries for drug discovery and development. This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known properties and includes estimated values based on closely related compounds. Researchers should handle the compound with the assumption that it is a hazardous substance until thorough toxicological data becomes available.

PropertyValueSource/Notes
CAS Number 952948-94-6ChemScene
Molecular Formula C₆H₆BrClN₂Moldb[1]
Molecular Weight 221.48 g/mol Moldb[1]
Appearance Solid (form may vary)General observation for similar compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableLikely soluble in organic solvents like DMSO and DMF.
Purity Typically ≥97%Moldb[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are acute toxicity through oral, dermal, and inhalation routes.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P363Wash contaminated clothing before reuse.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

First-Aid Measures

Prompt and appropriate first-aid is crucial in case of accidental exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area: Ensure all non-essential personnel are cleared from the spill zone.

  • Ensure adequate ventilation.

  • Wear appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and safety goggles.

  • Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect the spilled material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean the spill area: Once the material has been collected, clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of waste: Dispose of the collected waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Synthesis of Halogenated 2-Aminopyridines:

The synthesis of halogenated 2-aminopyridines often involves a multi-step process that may include:

  • Nitration of a substituted pyridine precursor.

  • Reduction of the nitro group to an amino group.

  • Halogenation (bromination and/or chlorination) at specific positions on the pyridine ring. The order of these steps can vary depending on the desired substitution pattern and the reactivity of the intermediates.

A plausible, though unverified, synthetic workflow is outlined in the diagram below.

G General Synthetic Workflow for this compound start Starting Material (e.g., 6-methylpyridin-2-amine) step1 Chlorination start->step1 Reagents: e.g., N-chlorosuccinimide (NCS) step2 Bromination step1->step2 Reagents: e.g., N-bromosuccinimide (NBS) step3 Purification step2->step3 Techniques: e.g., Column Chromatography product This compound step3->product

Caption: A potential, non-validated synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activities, mechanism of action, or associated signaling pathways for this compound. However, the 2-aminopyridine scaffold is a well-known privileged structure in medicinal chemistry and is found in a variety of biologically active compounds, including kinase inhibitors. It is plausible that derivatives of this compound could be investigated for such activities.

The logical relationship for the safe handling of this and similar chemical compounds is depicted in the following diagram.

G Safe Handling and Emergency Response Logic cluster_handling Standard Handling Procedure cluster_emergency Emergency Response Assess Hazards Assess Hazards Use Fume Hood Use Fume Hood Assess Hazards->Use Fume Hood Wear PPE Wear PPE Use Fume Hood->Wear PPE Handle with Care Handle with Care Wear PPE->Handle with Care Proper Storage Proper Storage Handle with Care->Proper Storage Spill Occurs Spill Occurs Handle with Care->Spill Occurs Accident Exposure Occurs Exposure Occurs Handle with Care->Exposure Occurs Accident Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Contain Spill Contain Spill Evacuate Area->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Remove from Source Remove from Source Exposure Occurs->Remove from Source Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Logical flow for safe handling and emergency response procedures.

Conclusion

This compound is a chemical intermediate with potential for use in drug discovery and development. Due to its classification as a hazardous substance, strict adherence to safety protocols is paramount. This guide provides a foundational understanding of its safe handling, storage, and emergency procedures. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier and to perform a thorough risk assessment before commencing any experimental work with this compound. As more data becomes available regarding its physical, chemical, and biological properties, this guide will be updated accordingly.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5-chloro-6-methylpyridin-2-amine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond at the C-3 position of the pyridine ring, a transformation of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] The reaction of this compound presents a chemoselectivity challenge due to the presence of two different halogen substituents. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C-3 position.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. This process is facilitated by a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[3] The careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For electron-deficient pyridine substrates, the use of bulky, electron-rich phosphine ligands is often necessary to prevent catalyst inhibition by the pyridine nitrogen.[4]

Data Presentation

The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination of heteroaryl halides, providing a strong starting point for the optimization of the reaction with this compound.

Table 1: Recommended Reagents and Catalysts

ComponentRecommended OptionsKey Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the ligand can act as a reductant.[5]
Ligand XPhos, RuPhos, SPhos, BrettPhosBulky, electron-rich monophosphine ligands are generally effective for heteroaryl halides.[4]
Base NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), K₂CO₃ (Potassium carbonate)Stronger bases like alkoxides are often used, but inorganic bases like K₂CO₃ can be effective and offer better functional group tolerance.[6]
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)Anhydrous, deoxygenated solvents are crucial for reaction success.[7]
Amine Primary or Secondary Aliphatic or Aromatic AminesThe nature of the amine will influence the optimal reaction conditions.

Table 2: General Reaction Parameters

ParameterRangeNotes
Temperature 80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst system.[3]
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or GC-MS.[3]
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates.
Ligand-to-Palladium Ratio 1:1 to 2:1This ratio can be critical for catalytic activity.
Substrate Concentration 0.1 - 0.5 MA typical concentration range for these types of reactions.[7]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials and Equipment
  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure

Reaction Setup:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol% Pd), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Seal the tube, and then add the base (1.2-2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine coupling partner (1.1-1.5 equiv) via syringe.

Reaction Execution:

  • Place the sealed Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[7]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R₂NH Reductive_Elimination Reductive Elimination Complex Amine_Coordination->Reductive_Elimination Base, -HBase⁺ Reductive_Elimination->Pd(0)L2 Ar-NR₂ Product 3-Amino-5-chloro-6- methylpyridin-2-amine Product Reductive_Elimination->Product ArBr 3-Bromo-5-chloro-6- methylpyridin-2-amine ArBr->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - Evacuate and backfill with inert gas - Add solvent and amine start->setup reaction Reaction: - Heat to 80-110 °C - Monitor by TLC or GC-MS setup->reaction workup Workup: - Cool to room temperature - Dilute and filter through Celite® - Wash with water and brine reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Bromo-5-chloro-6-methylpyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Potential of 3-Bromo-5-chloro-6-methylpyridin-2-amine

This compound is a halogenated aminopyridine derivative with significant potential as a scaffold for the synthesis of kinase inhibitors. Its key structural features include:

  • A Pyridine Core: A privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.

  • An Amino Group: Provides a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key determinant of binding affinity.[1]

  • A Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl and heteroaryl moieties to explore the chemical space and optimize interactions with the target kinase.[1][2]

  • A Chlorine Atom: Offers an additional site for nucleophilic aromatic substitution, enabling further diversification of the molecular structure.

  • A Methyl Group: Can contribute to hydrophobic interactions within the kinase binding pocket and influence the overall conformation of the inhibitor.[1]

These features make this compound an attractive starting material for generating libraries of novel compounds to screen for kinase inhibitory activity.

Targeted Signaling Pathways

Given the prevalence of the aminopyridine scaffold in known kinase inhibitors, derivatives of this compound could potentially target a variety of kinases involved in oncogenic signaling pathways. The specific kinase targeted would depend on the nature of the substituents introduced via cross-coupling or nucleophilic substitution reactions.

One such key pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion_Protein ALK Fusion Protein GRB2_SOS GRB2/SOS ALK_Fusion_Protein->GRB2_SOS PI3K PI3K ALK_Fusion_Protein->PI3K STAT3 STAT3 ALK_Fusion_Protein->STAT3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Gene_Transcription ERK ERK MEK->ERK ERK->Gene_Transcription ALK_Inhibitor ALK Inhibitor (derived from 3-Bromo-5-chloro-6- methylpyridin-2-amine) ALK_Inhibitor->ALK_Fusion_Protein

A simplified diagram of the ALK signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using a substituted bromopyridine amine as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.

General Experimental Workflow

The overall synthetic strategy would likely involve a multi-step process, beginning with the functionalization of the bromine atom, followed by potential modification at the chlorine atom or the amino group to yield the final kinase inhibitor.

General_Workflow Starting_Material 3-Bromo-5-chloro-6- methylpyridin-2-amine Cross_Coupling Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling Starting_Material->Cross_Coupling Intermediate Coupled Intermediate Cross_Coupling->Intermediate Further_Functionalization Further Functionalization (e.g., SNAr at Cl, Amide Coupling) Intermediate->Further_Functionalization Final_Inhibitor Final Kinase Inhibitor Further_Functionalization->Final_Inhibitor Purification Purification and Characterization Final_Inhibitor->Purification Biological_Assay In Vitro Kinase Inhibition Assay Purification->Biological_Assay

General workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine amine with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium phosphate (2.2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water).[1]

  • Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrates.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with ethyl acetate and water.[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[1]

Protocol 2: Characterization of the Final Product

The structure and purity of the synthesized kinase inhibitor should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the in vitro potency of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • In a microplate, add the recombinant kinase, the kinase substrate, and various concentrations of the inhibitor.[1]

  • Initiate the kinase reaction by adding ATP.[1]

  • Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.[1]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.[1]

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.[1]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.[1]

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine and bromopyrimidine building blocks, illustrating the potential potency of compounds derived from this compound.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Dasatinib BCR-ABL, Src family<1[1]
Compound 29 ALK5.3[1]
Compound 12a ALK, HDAC1ALK: 1.5, HDAC1: 3.2[1]

Conclusion

While direct experimental data for this compound in kinase inhibitor synthesis is currently limited, its structural features strongly suggest its utility as a versatile building block. The protocols and pathways outlined in this document, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore the potential of this molecule in the discovery of novel and potent kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for 3-Bromo-5-chloro-6-methylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-6-methylpyridin-2-amine is a halogenated and substituted aminopyridine that serves as a versatile building block in medicinal chemistry. Its structural features, including a nucleophilic amino group and two distinct halogen atoms (bromine and chlorine), offer multiple points for chemical modification. This allows for the strategic introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The pyridine core is a common scaffold in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors.

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. The chlorine atom at the 5-position offers a secondary site for functionalization, potentially through nucleophilic aromatic substitution or other cross-coupling reactions under different conditions. The amino group at the 2-position can act as a key hydrogen bond donor, often crucial for binding to the hinge region of kinase active sites. This combination of reactive sites makes this compound a powerful tool for generating libraries of complex molecules for drug discovery.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

Derivatives of structurally similar aminopyridines have shown activity against a range of kinases, including:

  • p38 MAP Kinase: Involved in inflammatory responses.

  • Spleen Tyrosine Kinase (Syk): A key mediator in immune signaling.

  • Janus Kinase 2 (JAK2): A critical component of the signaling pathway for several cytokines and growth factors.

While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the data from analogous compounds underscores the potential of this scaffold. The following table presents representative biological data for kinase inhibitors synthesized from similar substituted bromopyridine building blocks to illustrate the potential therapeutic applications.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyridinyl-based Inhibitorsp38 MAP Kinase10 - 100SB-203580
Aminopyridine DerivativesSyk5 - 50Fostamatinib
Substituted PyridinesJAK21 - 20Ruxolitinib

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in the synthesis of potential kinase inhibitors. These are based on established procedures for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl or heteroaryl moieties at the 3-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloro-6-methylpyridin-2-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (buchwald ligand) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reaction vial

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform work-up and purification as described in the conventional heating protocol.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized kinase signaling pathway that is often targeted by inhibitors derived from aminopyridine scaffolds. Dysregulation of such pathways is a hallmark of many cancers.

Kinase_Signaling_Pathway Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Extracellular_Signal->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Promotes Inhibitor Kinase Inhibitor (Derived from 3-Bromo-5-chloro- 6-methylpyridin-2-amine) Inhibitor->RAF Inhibits

Caption: A generalized MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for the synthesis and initial biological evaluation of a novel compound derived from this compound.

Experimental_Workflow Start Start: 3-Bromo-5-chloro- 6-methylpyridin-2-amine Reaction Suzuki-Miyaura Coupling with Arylboronic Acid Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (e.g., IC50 determination) Characterization->Screening End Lead Compound Identification Screening->End

Caption: Experimental workflow for synthesis and screening of novel kinase inhibitors.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds, particularly targeting the kinase family of enzymes. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this molecule in the discovery and development of novel therapeutics. While direct biological data for its derivatives may be limited in publicly accessible literature, the strong precedent set by analogous structures highlights its significant potential in drug discovery programs.

Application Notes: 3-Bromo-5-chloro-6-methylpyridin-2-amine as a Key Intermediate in the Development of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers. This makes the p38 MAP kinases attractive targets for therapeutic intervention. A key strategy in the development of small molecule inhibitors is the use of heterocyclic scaffolds that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.

3-Bromo-5-chloro-6-methylpyridin-2-amine is a valuable starting material for the synthesis of a class of p38 MAP kinase inhibitors. The substituted pyridine core provides a robust scaffold, and the bromine atom at the 3-position serves as a versatile handle for introducing diverse aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine core to identify potent and selective inhibitors of p38 MAP kinase.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of p38 MAP kinase inhibitors, including a representative synthetic protocol, quantitative biological data for a resulting inhibitor, and detailed experimental protocols for assessing inhibitor activity.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that responds to stress stimuli.

p38_pathway extracellular Stress Stimuli / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Substrates (e.g., MAPKAPK2, ATF2, MEF2C) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

Caption: The p38 MAP kinase signaling cascade.

Representative Synthesis of a p38 MAP Kinase Inhibitor

A plausible synthetic route to a potent p38 MAP kinase inhibitor utilizing this compound involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl moiety. This is a common and effective strategy for building the core structure of many kinase inhibitors.

synthesis_workflow start This compound coupling Suzuki-Miyaura Coupling start->coupling reagents Arylboronic Acid Pd Catalyst, Base reagents->coupling product Inhibitor Core Structure coupling->product modification Further Functionalization (Optional) product->modification final_product Final p38 Inhibitor product->final_product modification->final_product

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-6-methylpyridin-2-amine is a halogenated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a reactive bromine atom and a nucleophilic amino group, make it a versatile building block for the synthesis of a wide range of more complex heterocyclic compounds. Palladium-catalyzed cross-coupling reactions are paramount in leveraging such building blocks for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and biologically active molecules.

This document provides detailed application notes and generalized protocols for two of the most powerful palladium-catalyzed cross-coupling reactions applicable to this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. It is important to note that while extensive literature exists for palladium-catalyzed reactions on structurally similar aminopyridines, specific experimental data for this compound is not widely published. Therefore, the following protocols are based on established methodologies for analogous compounds and should serve as a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Analogous Brominated Aminopyridines

The following table summarizes yields obtained for the Suzuki-Miyaura coupling of structurally similar brominated aminopyridines, providing an indication of expected efficiencies.

EntryBrominated Aminopyridine SubstrateCoupling Partner (Boronic Acid/Ester)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1585[1]
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1588[1]
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1582[1]
43-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80-9012-24N/A[2]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the anhydrous solvent and degassed water via syringe.

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The optimal temperature will depend on the specific substrates and solvent system.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the coupling of this compound with a wide variety of primary and secondary amines. The presence of the free amino group on the pyridine substrate can potentially interfere with the reaction, making the choice of ligand and base critical for success.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Analogous Brominated Aminopyridines

The following table presents data from the Buchwald-Hartwig amination of similar substrates, which can be used to guide the optimization of reactions with this compound.

EntryBrominated Aminopyridine SubstrateAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF651640[3]
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651678[3]
32-Amino-5-bromo-4-methylpyridineMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001892[4]
42-Amino-5-bromo-4-methylpyridineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102485[4]
Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., RuPhos, BrettPhos, XPhos) (1-4 mol%)

  • Base (e.g., LiHMDS, NaOt-Bu, or K₂CO₃, 2-3 equiv)

  • Anhydrous, aprotic solvent (e.g., THF, toluene, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (or palladium source and ligand), base, and this compound to a dry reaction tube or flask.

  • Add the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the reaction vessel and heat to the desired temperature (typically between 65-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathways

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r2_complex R¹-Pd(II)(R²)L₂ transmetalation->pd_r2_complex boronate R²-B(OR)₂ base Base reductive_elimination Reductive Elimination pd_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(Br)(R₂NH)L] amine_coordination->pd_amine_complex amine R₂NH deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Combine Reactants, Base, and Catalyst inert Establish Inert Atmosphere prep->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

3-Bromo-5-chloro-6-methylpyridin-2-amine as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Synthesis Pathways

I've initiated a thorough search for patents and scientific papers. My focus is on the utilization of 3-Bromo -5-chloro-6-methylpyridin-2-amine in the development of agrochemicals, with a particular emphasis on herbicides. I aim to uncover specific examples of synthesis routes.

Refining Data Acquisition

I'm now expanding my search to include fungicides and insecticides, not just herbicides. I'm actively pinpointing specific agrochemicals synthesized from the core building block and focusing on gathering quantitative data like IC50 and LD50. I'm also delving into detailed experimental procedures and starting to draft the initial structure for the application notes, including an introduction and sections on building block properties and synthesis examples. Tables for quantitative data will follow shortly, alongside detailed protocols and illustrative pathway diagrams.

Expanding Scope and Detail

I'm broadening my search to encompass the full spectrum of agrochemicals synthesized from 3-Bromo-5-chloro-6-methylpyridin-2-amine, not just herbicides. I'm focusing on collecting data about IC50, LD50, and also refining my search for detailed synthetic procedures. I'm also now structuring the application notes and will soon create detailed protocols and illustrative diagrams that I'll integrate with quantitative tables and experimental details.

Analyzing Initial Findings

I've begun the search and have located some relevant material, although nothing directly addresses the synthesis of specific agrochemicals from 3-Bromo-5-chloro-6-methylpyridin-2. I need to refine the search terms and explore related chemical structures.

Exploring Chemical Space Further

I'm continuing to refine the search. While initial results show the pyridine scaffold is key for agrochemicals, I haven't yet found specific protocols using this compound. I'm focusing on analogs and potential reaction pathways, like those used to make sulfoxaflor and other pyridines, but still hunting for that direct link to the starting material. Quantifiable efficacy is also absent, which I now realize I need.

Refining the Search Strategy

I've learned that pyridine derivatives are indeed crucial, with bromo and chloro substitutions being common in agrochemical synthesis. While I've found examples, like the sulfoxaflor precursor and other herbicides, I haven't yet pinpointed a process using the exact starting material. My focus now is to uncover a concrete example or related patents, including quantitative data or specific protocols from this compound.

Reviewing Search Context

I've reviewed the search results, and while they gave a good overview, they didn't pinpoint an agrochemical directly synthesized from 3-Bromo-5-chloro-6-methyl. It seems the broader context is there, but I need to narrow the focus further.

Identifying the Target Molecule

I'm now zeroing in on a specific agrochemical. The initial searches were too broad, and while they provided useful background, they didn't reveal a direct connection to my key compound. A patent mentioning "3-bromo-5-chloro-pyridines" was irrelevant since it detailed pharmaceutical applications. I'm focusing my next search to identify an agrochemical that explicitly uses this compound as a starting point. This is crucial for obtaining the necessary efficacy data and developing a detailed synthetic pathway.

Investigating Chemical Synthesis

My research hasn't yet pinpointed an agrochemical directly synthesized from this compound. However, current findings affirm that bromo- and chloro-substituted pyridine derivatives are common in agricultural chemistry. This discovery suggests a plausible route, though further inquiry is required to establish a clear connection.

Seeking Agro-Chemical Precedent

I'm hitting a snag. Targeted searches for an agrochemical derived from the specific amine haven't yielded fruit, despite confirming the broader relevance of bromo/chloro-pyridine derivatives. My next step: shift focus to identifying a specific agrochemical product synthesized from this compound, or at least a close analog, with increased patent searches.

Expanding Search Strategies

I'm facing a roadblock. My searches haven't yielded a specific agrochemical directly derived from the amine. While confirming the relevance of similar pyridine derivatives, I still need a concrete example. To move forward, I'll broaden my search to include closely related analogs of this compound. If that fails, I'll construct a representative protocol, clearly noting its hypothetical nature based on a related compound. But first, I will exhaust all efforts to find the specific target molecule!

Application Notes: Synthetic Strategies for the Functionalization of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-chloro-6-methylpyridin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its dihalogenated nature, coupled with the presence of an amino and a methyl group, offers multiple points for diversification, enabling the synthesis of complex molecular scaffolds. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, making it a versatile starting material for creating libraries of novel compounds. These application notes provide detailed protocols for the most common and effective synthetic routes to functionalize this pyridine derivative, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Overview of Functionalization Strategies

The primary sites for functionalization on this compound are the bromine and chlorine substituents. Generally, palladium-catalyzed cross-coupling reactions selectively target the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent modifications. Conversely, nucleophilic aromatic substitution (SNAr) reactions typically occur at the carbon-chlorine bond, which is activated by the electron-withdrawing effect of the pyridine nitrogen atom.

G cluster_start Starting Material cluster_products Functionalized Products start This compound Suzuki C-C Bond Formation (Biaryls) start->Suzuki Suzuki Coupling (at C-Br) Buchwald C-N Bond Formation (Arylamines) start->Buchwald Buchwald-Hartwig Amination (at C-Br) Sonogashira C-C Bond Formation (Alkynes) start->Sonogashira Sonogashira Coupling (at C-Br) SNAr C-Nu Bond Formation (Various) start->SNAr Nucleophilic Aromatic Substitution (at C-Cl)

Figure 1: Key synthetic routes for functionalizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions (at the C-Br Bond)

Palladium-catalyzed reactions are the most effective methods for selectively functionalizing the C-Br bond at the 3-position due to its higher reactivity in oxidative addition compared to the C-Cl bond.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups using boronic acids or their esters.[1][2] This reaction is widely used due to its mild conditions and tolerance for a broad range of functional groups.[3]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] These results provide a strong indication of the expected yields for the target molecule under similar conditions.

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)[4]
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[5][6] This reaction is crucial for synthesizing complex arylamines, which are prevalent in pharmaceuticals.[7] Careful selection of the palladium catalyst, ligand, and base is essential for achieving high yields, especially with a multifunctional substrate.[8][9]

Quantitative Data

Data for the Buchwald-Hartwig amination of dihalopyridines often requires optimization to ensure selectivity. The following table provides representative conditions. Yields are typically in the range of 60-95% depending on the amine and specific catalytic system employed.

EntryAmineCatalystLigandBaseSolventTemperature (°C)
1MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene110
2PiperidinePd(OAc)₂BINAPNaOtBuDioxane100
3AnilinePd₂(dba)₃RuPhosK₃PO₄Toluene110

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.[7]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.[7]

  • Concentrate the filtrate and purify the residue by column chromatography.

C. Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction provides direct access to substituted alkynylpyridines, which are versatile intermediates in organic synthesis.[12][13]

Quantitative Data

The Sonogashira coupling is generally high-yielding. The table below outlines typical reaction conditions for bromo-pyridines.

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF>90
21-HexynePd(PPh₃)₄CuIDiisopropylamineToluene>85
3(Trimethylsilyl)acetylenePd(OAc)₂/PPh₃CuIEt₃NDMF>90

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of silica gel to remove the catalysts.

  • Wash the organic solution with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

General Catalytic Cycle and Workflow

The palladium-catalyzed cross-coupling reactions discussed (Suzuki, Buchwald-Hartwig, and Sonogashira) proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or coordination/deprotonation for Buchwald-Hartwig), and reductive elimination.

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Add reagents, catalyst, base, solvent under inert atmosphere) reaction Reaction (Heating and stirring for specified time) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quenching, extraction, washing) monitor->workup Complete purification Purification (Column chromatography, recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Figure 3: A typical experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a complementary strategy to palladium-catalyzed couplings, typically functionalizing the C-Cl bond at the 5-position. The reaction is facilitated by the electron-deficient nature of the pyridine ring.[14] It proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[15] This method is effective for introducing a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under thermal conditions without the need for a metal catalyst.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide, Piperidine) (2.0-3.0 eq)

  • High-boiling point solvent (e.g., DMF, DMSO, NMP) or the nucleophile itself as solvent.

Procedure:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.

  • Add the nucleophile to the solution. If using a solid nucleophile like an alkoxide or thiolate, it can be added directly. If using a liquid amine, it can often serve as the solvent.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water to precipitate the product or to begin the extraction process.

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of novel compounds utilizing 3-Bromo-5-chloro-6-methylpyridin-2-amine as a versatile starting material. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and drug discovery. While these are generalized procedures, they serve as a robust starting point for the synthesis of a diverse range of substituted pyridine derivatives. Optimization for specific substrates may be required.

Overview of Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the selective functionalization at the 3-position of the pyridine ring, while leaving the chlorine atom at the 5-position and the amino group at the 2-position available for subsequent transformations.

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a variety of amines.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

Experimental Workflow

The general workflow for the synthesis and characterization of novel derivatives from this compound is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Starting Material Starting Material Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Starting Material->Inert Atmosphere (Ar/N2) Coupling Partner Coupling Partner Coupling Partner->Inert Atmosphere (Ar/N2) Catalyst & Ligand Catalyst & Ligand Catalyst & Ligand->Inert Atmosphere (Ar/N2) Base Base Base->Inert Atmosphere (Ar/N2) Solvent Solvent Solvent->Inert Atmosphere (Ar/N2) Heating & Stirring Heating & Stirring Inert Atmosphere (Ar/N2)->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography NMR Spectroscopy NMR Spectroscopy Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry Purity Analysis (HPLC) Purity Analysis (HPLC) Chromatography->Purity Analysis (HPLC)

Caption: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A General Catalytic Cycle

The Suzuki, Buchwald-Hartwig, and Sonogashira reactions, while utilizing different coupling partners, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-M R-M R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Detailed Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or their esters.[1][2][3]

Reaction Scheme:

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Reagents and ConditionsConcentration/Loading
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃1-5 mol%
Ligand (if needed) PPh₃, XPhos, SPhos2-10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2-3 equivalents
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF0.1 - 0.5 M
Temperature 80 - 120 °C-
Reaction Time 4 - 24 hours-

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines.[4][5][6][7]

Reaction Scheme:

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents and ConditionsConcentration/Loading
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand XPhos, RuPhos, BrettPhos, BINAP2-10 mol%
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃1.5-2.5 equivalents
Solvent Toluene, 1,4-Dioxane, THF0.1 - 0.5 M
Temperature 80 - 120 °C-
Reaction Time 4 - 24 hours-

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equiv.) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting this compound with terminal alkynes.[8][9][10][11]

Reaction Scheme:

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended Reagents and ConditionsConcentration/Loading
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%
Copper(I) Co-catalyst CuI1-10 mol%
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)2-5 equivalents (can be used as solvent)
Solvent THF, DMF, Toluene0.1 - 0.5 M
Temperature Room Temperature to 80 °C-
Reaction Time 2 - 16 hours-

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-2.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the base (e.g., Et₃N, 2-5 equiv.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (1-5 mol%) and the copper(I) iodide co-catalyst (1-10 mol%).

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic phase with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Novel Compounds

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.

  • Many of the solvents and reagents are flammable and/or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the direct halogenation of the pyridine ring in my starting material, 2-amino-6-methylpyridine, proving to be difficult and resulting in low yields?

The direct electrophilic halogenation of pyridine and its derivatives is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] This deactivation necessitates harsh reaction conditions, such as the use of strong acids and high temperatures, which can lead to low yields and the formation of multiple regioisomers.[1][2] The amino group at the 2-position is an electron-donating group and will direct incoming electrophiles to the ortho (3- and 5-) positions. However, the interplay of electronic effects from both the ring nitrogen and the substituents can lead to a mixture of products.

Q2: I am observing the formation of multiple isomers during the bromination/chlorination of 2-amino-6-methylpyridine. How can I improve the regioselectivity for the desired 3-bromo-5-chloro product?

Achieving high regioselectivity in pyridine halogenation is a common challenge. The substitution pattern is influenced by the directing effects of both the ring nitrogen (meta-directing) and the existing substituents.[1] For 2-amino-6-methylpyridine, the amino group is ortho-, para-directing. To improve selectivity, consider a stepwise approach. For instance, protecting the amino group can alter its directing effect and steric hindrance. Alternatively, modern synthetic methods, such as those involving Zincke imine intermediates, can offer milder reaction conditions and improved regioselectivity for 3-position halogenation.[2][3]

Q3: My reaction is sluggish and does not go to completion. What are the key parameters to optimize?

Several factors can contribute to an incomplete reaction:

  • Temperature: Pyridine halogenations often require elevated temperatures to overcome the ring's deactivation.[2] A systematic increase in temperature should be explored.

  • Solvent: The choice of solvent can significantly impact reaction rates. Highly polar or non-polar solvents may be required depending on the specific halogenating agent and substrate.

  • Halogenating Agent: The reactivity of halogenating agents varies. For bromination, sources like N-Bromosuccinimide (NBS) or liquid bromine in the presence of an acid can be used.[4][5] For chlorination, N-Chlorosuccinimide (NCS) or other sources might be employed. Experimenting with different halogenating agents is recommended.

  • Catalyst: In some cases, a Lewis acid or Brønsted acid catalyst may be necessary to activate the halogenating agent or the pyridine ring.[1][2]

Q4: How can I effectively purify the final product, this compound, from starting materials and byproducts?

Purification of pyridine derivatives can be challenging due to their basicity.[6] Common purification techniques include:

  • Column Chromatography: This is a standard method, but tailing on silica gel can be an issue. Adding a small amount of a basic modifier, like triethylamine, to the eluent can help mitigate this.[6]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[6]

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for extraction into an acidic aqueous solution, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction by TLC or LC-MS.An increase in the rate of product formation.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Sulfuric Acid).Improved solubility of reagents and enhanced reaction kinetics.
Low Reactivity of Halogenating Agent Experiment with different halogenating agents (e.g., for bromination: NBS, Br2; for chlorination: NCS, SO2Cl2).Identification of a more effective reagent for the specific transformation.
Absence of a Necessary Catalyst Introduce a Brønsted acid (e.g., H2SO4) or a Lewis acid catalyst to the reaction mixture.[1][2]Activation of the substrate or halogenating agent, leading to product formation.
Degradation of Starting Material or Product Run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere if reagents are sensitive to air or moisture.Minimized side reactions and improved product stability.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Potential Cause Troubleshooting Step Expected Outcome
Direct Halogenation of Activated Ring Protect the amino group (e.g., via acetylation) before halogenation to alter its directing effect and steric bulk.[4]Improved selectivity towards the desired 3,5-disubstituted product.
Harsh Reaction Conditions Explore milder, more selective halogenation methods, such as those proceeding through Zincke imine intermediates.[2][3]Increased yield of the target isomer with reduced formation of byproducts.
Simultaneous Bromination and Chlorination Perform the halogenations in a stepwise manner. Isolate and purify the mono-halogenated intermediate before proceeding to the second halogenation.Controlled introduction of each halogen, leading to the desired final product.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the synthesis of this compound. Optimization will be required.

Protocol 1: Stepwise Halogenation via Amino Group Protection
  • Protection of the Amino Group:

    • Dissolve 2-amino-6-methylpyridine in a suitable solvent (e.g., acetonitrile).

    • Add acetic anhydride and a catalytic amount of sulfuric acid.[7]

    • Stir the reaction at 60°C and monitor by TLC until completion.

    • Isolate the protected intermediate, N-(6-methylpyridin-2-yl)acetamide.

  • Bromination:

    • Dissolve the protected intermediate in a suitable solvent (e.g., acetic acid).

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.[5]

    • Stir the reaction and monitor by TLC.

    • Isolate and purify the brominated intermediate.

  • Chlorination:

    • Dissolve the brominated intermediate in a suitable solvent.

    • Add N-Chlorosuccinimide (NCS) and heat the reaction as necessary.

    • Monitor the reaction by TLC.

    • Isolate and purify the di-halogenated protected intermediate.

  • Deprotection:

    • Treat the di-halogenated intermediate with aqueous acid (e.g., HCl) and heat to hydrolyze the amide.

    • Neutralize the reaction mixture and extract the final product.

    • Purify this compound by column chromatography or crystallization.

Protocol 2: Direct Halogenation (Requires Significant Optimization)
  • Caution: This approach is likely to be low-yielding and produce multiple isomers.

  • Bromination: To a solution of 2-amino-6-methylpyridine in concentrated sulfuric acid, add liquid bromine dropwise at a controlled temperature (e.g., 0-10°C).[4]

  • Chlorination: Subsequent chlorination could be attempted using a suitable chlorinating agent, but selectivity will be a major challenge. Significant screening of reagents and conditions would be necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_reagent Vary Halogenating Agent/Catalyst optimize_solvent->optimize_reagent change_strategy Consider Alternative Synthetic Route (e.g., Stepwise Halogenation) optimize_reagent->change_strategy If still poor purification Optimize Purification Method optimize_reagent->purification If improved change_strategy->purification success Successful Synthesis purification->success

Caption: A general workflow for troubleshooting common issues in the synthesis.

Reaction_Parameters cluster_inputs Reaction Parameters cluster_outputs Reaction Outcome Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Reaction_Time Reaction Time Temperature->Reaction_Time Solvent Solvent Solvent->Yield Solvent->Purity Reagent_Concentration Reagent Concentration Reagent_Concentration->Yield Reagent_Concentration->Purity Catalyst Catalyst Catalyst->Yield Catalyst->Reaction_Time

Caption: Interplay of key reaction parameters and their effect on the outcome.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine. The information provided is collated from established chemical synthesis principles and data from analogous compounds.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower yield of the desired product than expected during the bromination of 2-amino-5-chloro-6-methylpyridine. What are the potential causes and how can we optimize the reaction for a better yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up the reaction. Here are the primary causes and their respective solutions:

  • Inadequate Temperature Control: The bromination of aminopyridines is an exothermic reaction. Poor temperature control, especially during scale-up, can lead to the formation of side products and degradation of the desired product.

    • Solution: Implement a robust cooling system to maintain a consistent reaction temperature. A slow, controlled addition of the brominating agent can also help manage the exotherm. For larger batches, consider a reactor with a higher surface area-to-volume ratio or a jacketed reactor for more efficient heat exchange.

  • Poor Mixing: Inefficient stirring in larger reactors can result in localized "hot spots" and uneven distribution of reagents, leading to incomplete reactions and the formation of impurities.

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor volume. The use of baffles can significantly improve mixing efficiency.

  • Suboptimal Reaction Time: Reaction times may need to be adjusted for larger batches to ensure the reaction goes to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the optimal reaction time.

  • Substrate Purity: The purity of the starting material, 2-amino-5-chloro-6-methylpyridine, is crucial. Impurities can interfere with the reaction and lead to lower yields.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the starting material by recrystallization or column chromatography before use.

Issue 2: Formation of Impurities and Byproducts

Question: Our final product is contaminated with significant amounts of di-brominated and other isomeric byproducts. How can we improve the regioselectivity of the bromination and minimize the formation of these impurities?

Answer: The formation of di-brominated and isomeric byproducts is a common challenge in the bromination of activated aromatic rings like 2-aminopyridines. The amino group is a strong activating group, directing bromination to the ortho and para positions (in this case, the 3- and 5-positions). Since the 5-position is already occupied by a chloro group, the primary positions for bromination are the 3-position (desired) and potentially other positions if the directing effects of the chloro and methyl groups are significant. Over-bromination can also lead to di-bromo products.

Here are strategies to enhance regioselectivity and reduce byproduct formation:

  • Control of Brominating Agent Stoichiometry: An excess of the brominating agent is a primary cause of di-bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Consider adding the brominating agent portion-wise to maintain a low concentration throughout the reaction.

  • Choice of Brominating Agent: The choice of brominating agent can significantly impact selectivity.

    • Solution: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent. Other alternatives include using a combination of sodium bromide and an oxidizing agent like sodium hypochlorite to generate bromine in situ.

  • Use of a Protecting Group: Protecting the highly activating amino group can modulate its directing effect and improve regioselectivity.

    • Solution: Acetylation of the amino group to form 2-acetamido-5-chloro-6-methylpyridine can be performed prior to bromination. The acetamido group is less activating than the amino group, which can lead to a more controlled bromination. The protecting group can then be removed by hydrolysis.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.

    • Solution: Experiment with different solvents. Less polar solvents may slow down the reaction but can sometimes improve selectivity.

Issue 3: Difficulties in Product Purification

Question: We are finding it challenging to purify the final product and remove the closely related impurities. What are the recommended purification methods for scaling up?

Answer: Purification of halogenated aminopyridines can be challenging due to the similar physical properties of the desired product and its isomers.

  • Crystallization/Recrystallization: This is the most common and scalable method for purifying solid compounds.

    • Solution: A systematic approach to solvent screening is recommended to find a solvent or solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which the impurities are more soluble can be an effective purification method.

  • pH Adjustment and Extraction: The basicity of the amino group allows for purification through acid-base extraction.

    • Solution: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the aminopyridines, transferring them to the aqueous layer. The organic layer containing non-basic impurities can be discarded. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified aminopyridines. This process can be repeated for higher purity.

  • Column Chromatography: While not ideal for large-scale production due to cost and solvent consumption, it can be used for small-scale purification or to isolate a small amount of highly pure material for use as an analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical synthetic route is the direct bromination of 2-amino-5-chloro-6-methylpyridine. The key challenge in this route is achieving regioselective bromination at the 3-position. An alternative route involves the protection of the amino group (e.g., acetylation), followed by bromination and deprotection.

Q2: What are the typical reaction conditions for the bromination of a 2-aminopyridine derivative?

A2: Reaction conditions can vary, but a typical starting point would be the use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent like acetonitrile or dichloromethane at a controlled temperature, often ranging from 0°C to room temperature.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts, helping to determine the optimal reaction time.

Q4: What are the main safety precautions to consider when working with brominating agents?

A4: Brominating agents like bromine and NBS are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of skin contact, wash the affected area immediately with plenty of water.

Q5: Are there any more environmentally friendly or "greener" approaches to this synthesis?

A5: Yes, some emerging technologies can make this synthesis more sustainable. The use of in situ generation of bromine from bromide salts with an oxidant can be a safer alternative to using elemental bromine. Furthermore, continuous flow chemistry is being explored for bromination reactions, which can offer better control over reaction parameters, improved safety, and reduced waste generation.

Data Presentation

Table 1: Comparison of Brominating Agents for Aminopyridine Synthesis

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Liquid Bromine (Br₂) Acetic acid, 0-20°CReadily available, inexpensiveHighly corrosive and toxic, can lead to over-bromination and byproduct formation
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0-25°CMilder, more selective, easier to handle than liquid bromineMore expensive than liquid bromine
Sodium Bromide / Oxidant Aqueous or biphasic systemIn situ generation of bromine improves safetyMay require optimization of the oxidant and reaction conditions

Table 2: Troubleshooting Summary for Low Yield

Potential CauseRecommended ActionAnalytical Check
Inadequate Temperature Control Improve cooling, slow reagent additionMonitor internal reaction temperature
Poor Mixing Use appropriate stirrer and bafflesVisual inspection of mixing, process modeling for larger scales
Incomplete Reaction Optimize reaction timeMonitor by HPLC or TLC
Starting Material Purity Purify starting materialPurity analysis of starting material by HPLC or NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

  • Reaction Setup: To a stirred solution of 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in acetonitrile (10 volumes) at 0°C under a nitrogen atmosphere, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane/ethyl acetate mixture).

Protocol 2: Synthesis via Acetyl Protection and Deprotection

  • Protection: To a solution of 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in acetic anhydride (5 volumes), add a catalytic amount of sulfuric acid. Heat the mixture at 60°C for 1 hour. Cool the reaction mixture and pour it into ice water. Filter the precipitated solid to obtain 2-acetamido-5-chloro-6-methylpyridine.

  • Bromination: Follow the procedure in Protocol 1, using the protected starting material.

  • Deprotection: Reflux the brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the final product, this compound. Purify by recrystallization.

Visualizations

Synthesis_Pathway A 2-amino-5-chloro- 6-methylpyridine B 3-Bromo-5-chloro- 6-methylpyridin-2-amine A->B NBS, Acetonitrile 0°C to rt

Caption: Proposed synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_temp Check Temperature Control start->check_temp check_mixing Check Mixing Efficiency check_temp->check_mixing OK optimize_temp Improve Cooling Slow Addition check_temp->optimize_temp Not OK check_stoich Check Reagent Stoichiometry check_mixing->check_stoich OK optimize_mixing Increase Stirring Speed Use Baffles check_mixing->optimize_mixing Not OK optimize_stoich Use 1.0-1.1 eq. NBS Portion-wise Addition check_stoich->optimize_stoich Not OK end Improved Yield and Purity check_stoich->end OK optimize_temp->check_mixing optimize_mixing->check_stoich optimize_stoich->end

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions SM 2-amino-5-chloro- 6-methylpyridine Product Desired Product (3-Bromo) SM->Product 1 eq. NBS DiBromo Di-Bromo Byproduct SM->DiBromo >1.1 eq. NBS Isomer Other Isomers (if possible) SM->Isomer Harsh Conditions

Caption: Potential side reactions in the bromination process.

Technical Support Center: Purification of 3-Bromo-5-chloro-6-methylpyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Bromo-5-chloro-6-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The primary methods for purifying reaction products of this compound are flash column chromatography and recrystallization.[1] Flash column chromatography is highly effective for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for removing minor impurities, provided a suitable solvent system can be identified.[1]

Q2: What are the likely impurities I might encounter in my reaction mixture?

A2: Common impurities can arise from starting materials or side reactions. These may include unreacted this compound, reagents from the reaction, and potential byproducts from incomplete reactions or side reactions involving the bromine, chlorine, or amine functional groups. For instance, if the amine group is being modified, incomplete reaction is a common source of impurity.

Q3: My pyridine-containing compound streaks or shows tailing on a silica gel TLC plate and during column chromatography. Why does this happen and how can I fix it?

A3: Peak tailing and streaking are common issues when purifying basic compounds like pyridine derivatives on acidic silica gel.[3] This is primarily due to strong interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica surface.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[2] This competing base will interact with the active silanol sites, minimizing their interaction with your product.[3]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solvent is too good a solvent for your compound, if the solution is supersaturated, or if the cooling process is too rapid. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or cooling the solution more slowly. If these methods fail, you can try to slowly add a non-solvent (a solvent in which your product is insoluble but is miscible with your crystallization solvent) until the solution becomes cloudy, then warm it slightly to clarify and cool it down again slowly.[1]

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Optimize the eluent by running TLC with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find the best separation.[2]
Column overloading.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Irregular packing of the stationary phase.Ensure the stationary phase is packed uniformly to prevent channeling. Repack the column if necessary.[2]
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity.[2]
Streaking or Tailing of Spots on TLC/Column The basic pyridine compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[2]
The sample is overloaded.Reduce the amount of sample loaded onto the TLC plate or column.[2]
Low Recovery of Product The product is irreversibly adsorbed onto the stationary phase.The use of a basic modifier in the eluent can help. Alternatively, consider using a different stationary phase like alumina.
The product is volatile and is lost during solvent removal.Use lower temperatures during rotary evaporation and consider using a cold trap.
Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The solvent is too good a solvent for the compound.Add a non-solvent dropwise until turbidity persists, then warm to redissolve and cool slowly.
The solution is supersaturated.Scratch the inner surface of the flask with a glass rod or add a seed crystal to induce crystallization.[1]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The chosen solvent is not appropriate.Experiment with different solvents or solvent mixtures. An ideal solvent should dissolve the compound when hot but not when cold.
Low Recovery Yield Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to cool for a sufficient amount of time. Check for further crystallization in the filtrate.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column: Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles. Equilibrate the column by running the initial eluent through it.[2]

  • Sample Preparation: Dissolve the crude reaction product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[2]

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the elution process using thin-layer chromatography (TLC).[1]

  • Fraction Collection and Analysis: Collect fractions in separate test tubes. Analyze the fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve it.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis & Isolation crude_product Crude Reaction Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample dissolve->load_sample dissolve_hot Dissolve in Hot Solvent dissolve->dissolve_hot pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_crystals Filter Crystals cool_slowly->filter_crystals pure_product Pure Product filter_crystals->pure_product combine_pure Combine Pure Fractions tlc_analysis->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent remove_solvent->pure_product

Caption: Experimental workflow for the purification of reaction products.

troubleshooting_workflow cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue (e.g., Poor Separation, Low Yield) streaking Streaking/Tailing? start->streaking oiling_out Product Oiling Out? start->oiling_out streaking_yes Add Basic Modifier (e.g., TEA) to Eluent streaking->streaking_yes Yes streaking_no Poor Separation? streaking->streaking_no No end Problem Resolved streaking_yes->end separation_yes Optimize Solvent System (TLC) Reduce Sample Load streaking_no->separation_yes Yes separation_no Low Recovery? streaking_no->separation_no No separation_yes->end recovery_yes Use Basic Modifier Consider Alumina separation_no->recovery_yes Yes recovery_no Other Issue separation_no->recovery_no No recovery_yes->end recovery_no->end oiling_out_yes Cool Slower Scratch Flask / Seed Crystal Add Non-Solvent oiling_out->oiling_out_yes Yes oiling_out_no No Crystals Form? oiling_out->oiling_out_no No oiling_out_yes->end no_crystals_yes Concentrate Solution Try Different Solvent oiling_out_no->no_crystals_yes Yes no_crystals_no Low Yield? oiling_out_no->no_crystals_no No no_crystals_yes->end low_yield_yes Use Minimum Hot Solvent no_crystals_no->low_yield_yes Yes low_yield_no Other Issue no_crystals_no->low_yield_no No low_yield_yes->end low_yield_no->end

References

Technical Support Center: Suzuki Coupling of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 3-Bromo-5-chloro-6-methylpyridin-2-amine to achieve higher yields.

Troubleshooting Guides & FAQs

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary reasons for this?

A1: Low yields with this substrate are common and can stem from several factors related to its inherent chemical properties. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1][2]

  • Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-Br and C-Cl bonds towards the crucial oxidative addition step in the catalytic cycle.[1] Generally, C-Cl bonds are less reactive than C-Br bonds in Suzuki couplings.[2][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of Suzuki couplings involving challenging heteroaromatic halides.[1][4] Standard conditions, such as those using Pd(PPh₃)₄, may be ineffective for this substrate.[2]

Q2: What are the most common side reactions in the Suzuki coupling of this compound and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent are:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester by a proton source, resulting in the formation of an arene byproduct.[1][2][5] This is a common issue with heteroaryl boronic acids.[1][6]

    • Solution: Use more stable boronic esters (e.g., pinacol or MIDA esters) and employ anhydrous solvents to minimize this side reaction.[1][5] Milder bases can also reduce the rate of protodeboronation.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2][5] This is often exacerbated by the presence of oxygen.[2][5]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., using nitrogen or argon) throughout the reaction.[5] Bulky phosphine ligands can also help suppress homocoupling.[5]

  • Dehalogenation: The starting pyridyl halide can be reduced, replacing the halogen with a hydrogen atom.[2][5]

    • Solution: Optimize reaction conditions such as temperature, base, and solvent to favor the cross-coupling pathway.[5] Ensure solvents are not potential hydride sources.[2]

Q3: Which catalyst and ligand system is recommended for improving the yield of this reaction?

A3: For challenging heteroaromatic substrates like this compound, the choice of ligand is critical. It is recommended to use bulky, electron-rich phosphine ligands which are known to be effective for heteroaryl couplings.[1] Examples of such ligands include:

  • SPhos

  • XPhos

  • RuPhos

Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species, leading to improved yields.[1] While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes help overcome partial catalyst inhibition.[1]

Q4: How does the choice of base and solvent affect the reaction outcome?

A4: The base and solvent system plays a crucial role and often requires screening for optimal results.

  • Base: Weaker bases are often more effective for this type of substrate. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5]

  • Solvent: Anhydrous solvents are generally preferred to minimize side reactions like protodeboronation.[5] Common choices include 1,4-dioxane and tetrahydrofuran (THF), sometimes with a small amount of water.[7][8] It is essential to thoroughly degas the solvent before use.[5]

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki couplings of analogous aminopyridine halides. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [9]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine82
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
43-Fluorophenylboronic acid5-(3-fluorophenyl)-2-methylpyridin-3-amine80

Note: The yields presented are for a structurally similar compound and are intended to be representative of what might be achievable.

Table 2: Catalyst System Optimization for a Challenging Suzuki Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100<10
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10075
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF8082
Buchwald G3 Pre-catalyst (2)N/AK₃PO₄2-MeTHF8091

This table is a composite of typical optimization results for challenging Suzuki couplings of heteroaryl halides and is for illustrative purposes.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids or esters.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., SPhos G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, the palladium pre-catalyst, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine Reactants: - Pyridyl Halide - Boronic Ester - Base (K3PO4) catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand (e.g., SPhos) reagents->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low Yield or Reaction Failure inhibition Catalyst Inhibition/ Deactivation start->inhibition inactive_system Inactive Catalyst System (e.g., Pd(PPh3)4) start->inactive_system protodeboronation Protodeboronation start->protodeboronation homocoupling Homocoupling start->homocoupling dehalogenation Dehalogenation start->dehalogenation ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) inhibition->ligand precatalyst Use Modern Pre-catalyst (G3) inhibition->precatalyst inactive_system->ligand inactive_system->precatalyst boronic_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->boronic_ester anhydrous Use Anhydrous, Degassed Solvents protodeboronation->anhydrous screen_base Screen Weaker Bases (K2CO3, Cs2CO3) protodeboronation->screen_base homocoupling->anhydrous inert Ensure Strict Inert Atmosphere homocoupling->inert dehalogenation->screen_base

Caption: Troubleshooting logic for low-yield Suzuki couplings.

References

common side reactions with 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-6-methylpyridin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are dehalogenation and homocoupling. Given the two different halogen substituents, selective reaction is a key challenge. The carbon-bromine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Debromination: This is the most common dehalogenation side reaction, resulting in the formation of 5-chloro-6-methylpyridin-2-amine. This occurs when the organometallic intermediate undergoes protonolysis before the desired coupling partner is incorporated.

  • Dechlorination: While less common due to the stronger C-Cl bond, dechlorination can occur under harsh reaction conditions (high temperatures, prolonged reaction times) to yield 3-bromo-6-methylpyridin-2-amine.

  • Homocoupling: Self-coupling of the starting material or the coupling partner can occur, leading to symmetrical biaryl impurities. This is often promoted by the presence of oxygen.

Q2: How can I minimize dehalogenation side reactions?

A2: Minimizing dehalogenation requires careful optimization of reaction conditions:

  • Temperature: Use the lowest effective temperature that promotes the desired reaction.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

  • Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands that can promote the desired cross-coupling at lower temperatures.

  • Base: Use a weaker, non-nucleophilic base where possible.

Q3: Which halogen is more likely to react in a cross-coupling reaction?

A3: The bromine at the 3-position is significantly more reactive than the chlorine at the 5-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond kinetically and thermodynamically more favorable.[1]

Q4: Can I achieve selective coupling at the chlorine position?

A4: Selective coupling at the C-Cl position while the C-Br bond is present is extremely challenging and generally not feasible under standard palladium-catalyzed conditions. The C-Br bond will almost always react preferentially.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Catalyst inhibition by the pyridine nitrogen or the amino group.2. Inefficient oxidative addition to the C-Br bond.3. Inactive catalyst.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.2. Increase the reaction temperature incrementally.3. Ensure the palladium catalyst is from a reliable source and properly handled to avoid deactivation.
Significant amount of debrominated byproduct 1. High reaction temperature.2. Prolonged reaction time.3. Unsuitable solvent or base.1. Lower the reaction temperature.2. Monitor the reaction and quench it upon completion.3. Use anhydrous solvents and consider a weaker base if compatible with the reaction.
Formation of homocoupled products 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).2. Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause(s) Suggested Solution(s)
No or low product formation 1. Catalyst inhibition.2. Unsuitable base.3. Sterically hindered amine.1. Employ specialized ligands for aminopyridines (e.g., RuPhos, BrettPhos).2. Use a strong, non-nucleophilic base like LiHMDS or NaOtBu.3. For sterically demanding amines, use a more active catalyst system and potentially higher temperatures.
Formation of debrominated starting material 1. Reaction conditions are too harsh.2. The amine coupling partner is a poor nucleophile.1. Reduce the reaction temperature and time.2. If the amine is not very nucleophilic, a more active catalyst system may be required to promote C-N bond formation over dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand (e.g., SPhos, 0.05 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Under the inert atmosphere, add the palladium catalyst (and ligand, if separate).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields (based on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine):

Arylboronic AcidExpected ProductApproximate Yield (%)
Phenylboronic acid5-chloro-6-methyl-3-phenylpyridin-2-amine80-90
4-Methylphenylboronic acid5-chloro-6-methyl-3-(p-tolyl)pyridin-2-amine80-90
4-Methoxyphenylboronic acid5-chloro-3-(4-methoxyphenyl)-6-methylpyridin-2-amine75-85
3-Chlorophenylboronic acid3-(3-chlorophenyl)-5-chloro-6-methylpyridin-2-amine70-80

Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos or BrettPhos (0.04 equiv)

  • LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium precatalyst, and the ligand.

  • If using NaOtBu, add it at this stage.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the anhydrous solvent, followed by the amine.

  • If using LiHMDS, add the solution dropwise at room temperature.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_sm Starting Material Remaining? start->check_sm check_debrom Debrominated Product Observed? check_sm->check_debrom No optimize_catalyst Optimize Catalyst/Ligand Increase Temperature check_sm->optimize_catalyst Yes check_homo Homocoupling Observed? check_debrom->check_homo No optimize_temp_time Lower Temperature Reduce Reaction Time check_debrom->optimize_temp_time Yes optimize_inert Ensure Inert Atmosphere Degas Solvents check_homo->optimize_inert Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Enhancing the Reactivity of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for improving the reactivity of 3-Bromo-5-chloro-6-methylpyridin-2-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The primary challenge arises from the "2-pyridyl problem".[1] The nitrogen atom of the pyridine ring, being Lewis basic, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This effect is particularly pronounced for substituents at the 2-position, like the amino group in this substrate. The presence of multiple substituents also creates a sterically hindered environment around the reactive sites.

Q2: Which bond is more reactive, the C-Br or the C-Cl bond?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. This chemoselectivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid reagent is replaced by a hydrogen atom, especially under aqueous basic conditions.

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner.

Q4: How does the choice of ligand impact the reaction?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like this, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often preferred.[2][3] These ligands can create a sterically hindered environment around the palladium center, which can prevent the coordination of the pyridine nitrogen and promote the desired reductive elimination step.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential CauseRecommended Solution
Catalyst Inhibition/Deactivation • Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos). • Use a pre-formed palladium catalyst (precatalyst) to ensure the efficient generation of the active Pd(0) species. • Increase the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).
Inefficient Oxidative Addition • If applicable, consider switching to a more reactive halide (though in this case, the C-Br bond is already quite reactive). • Increase the reaction temperature in 10-20 °C increments, monitoring for potential decomposition.
Poor Transmetalation (Suzuki Coupling) • Screen different bases. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] • Ensure adequate solubility of the base; a mixed solvent system (e.g., dioxane/water) can be beneficial.[4]
Ineffective Deprotonation (Buchwald-Hartwig Amination) • Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS.[1][5]
Issue 2: Significant Side Product Formation
Side ProductPotential CauseRecommended Solution
Hydrodehalogenation • β-hydride elimination from the palladium intermediate.• Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand. • Lower the reaction temperature.
Protodeboronation (Suzuki) • Instability of the boronic acid under the reaction conditions.• Use anhydrous solvents. • Switch to a more stable boronic ester (e.g., a pinacol ester). • Use a milder base if possible.
Homocoupling • Presence of oxygen in the reaction mixture. • Catalyst decomposition.• Ensure thorough degassing of solvents and reaction vessel. • Maintain a strict inert atmosphere (nitrogen or argon). • Use a more stable catalyst system.

Catalyst Selection and Performance Data

The following tables provide a summary of catalyst systems and reported yields for cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for catalyst screening and optimization.

Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Analogs
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951275
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951280
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951282
43-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951270

Data adapted from a study on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[4]

Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
EntryPd Precursor (2 mol%)Ligand (8 mol%)Base (2.5 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosLiHMDSTHF651640
2Pd₂(dba)₃RuPhosLiHMDSTHF651671
3Pd₂(dba)₃SPhosLiHMDSTHF651676
4RuPhos Precatalyst-LiHMDSTHF651683

Data from a ligand screening study for the amination of 3-bromo-2-aminopyridine.[1]

Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives
EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100393
32-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100383
42-Amino-3-bromo-5-methylpyridine1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385

Data from a study on the Sonogashira coupling of various 2-amino-3-bromopyridines.[6][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 8 mol%), and the base (e.g., LiHMDS, 2.5 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF). Add the amine (1.2 equiv) followed by the this compound (1.0 equiv).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 65-100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[6]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).[6] Add the this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3 hours).[6] Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare/Purify Reagents Vessel_Prep Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Vessel_Prep->Inert_Atmosphere Addition Add Substrate, Coupling Partner, Base, Solvent, Catalyst Inert_Atmosphere->Addition Heating_Stirring Heat and Stir Addition->Heating_Stirring Monitoring Monitor Progress (TLC, LC-MS) Heating_Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Analyze Pure Product (NMR, MS) Purification->Characterization

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst system appropriate? (Ligand, Precursor) Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? (Base, Solvent, Temperature) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen bulky, electron-rich ligands. Use a precatalyst. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents pure and degassed? Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen bases and solvents. Increase temperature incrementally. Check_Conditions->Optimize_Conditions No Purify_Reagents Purify starting materials. Degas solvents thoroughly. Check_Reagents->Purify_Reagents No Success Improved Reactivity Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

References

Technical Support Center: Functionalization of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the functionalization of 3-Bromo-5-chloro-6-methylpyridin-2-amine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of derivatizing this sterically hindered and electron-deficient pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no reactivity in cross-coupling reactions with this compound?

A1: The low reactivity of this substrate stems from a combination of steric and electronic factors. The methyl group at the 6-position and the amino group at the 2-position create significant steric hindrance around the reactive sites. Additionally, the electron-withdrawing nature of the chloro and bromo substituents, as well as the pyridine nitrogen, deactivates the ring towards oxidative addition, a crucial step in many catalytic cycles. The basic nitrogen of the pyridine ring and the amino group can also coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.

Q2: Which palladium-catalyzed cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options, but each requires careful optimization. The choice often depends on the desired functionality to be introduced. For C-C bond formation, Suzuki-Miyaura is a robust choice. For C-N bond formation, Buchwald-Hartwig amination is the standard method. For introducing alkynyl groups, the Sonogashira coupling is employed.

Q3: How can I minimize side reactions like hydrodehalogenation and protodeboronation?

A3: Hydrodehalogenation (replacement of the halogen with hydrogen) can be minimized by ensuring a strictly inert atmosphere and using anhydrous solvents. The choice of phosphine ligand is also critical. Protodeboronation in Suzuki reactions can be mitigated by using boronic esters (e.g., pinacol esters) instead of boronic acids, using anhydrous conditions, and carefully selecting the base.

Troubleshooting Guides

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Symptoms:

  • No product formation or very low conversion of starting material.

  • Presence of significant amounts of dehalogenated starting material.

  • Formation of boronic acid homocoupling byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Inhibition The pyridine and amino nitrogens can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the metal center. Consider using pre-formed palladium catalysts which can be more active.
Inefficient Oxidative Addition The C-Br bond is deactivated. Increase reaction temperature (80-120 °C). Switch to a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst).
Protodeboronation of Boronic Acid Use a boronic ester (pinacol or MIDA) instead of the boronic acid. Employ anhydrous solvents and a weaker base like K₃PO₄ or Cs₂CO₃.
Inappropriate Base The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Stronger bases like NaOtBu may be effective but can promote side reactions.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion to the desired aminated product.

  • Formation of palladium black (catalyst decomposition).

  • Reaction stalls after initial conversion.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Poisoning This is a major issue for 2-aminopyridines. Utilize sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) that are designed to resist pyridine coordination.[1]
Suboptimal Ligand Choice The ligand is crucial for stabilizing the catalyst. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[1]
Incorrect Base Selection Strong, non-coordinating bases are typically required. NaOtBu and LiHMDS are commonly used.[1] For base-sensitive substrates, weaker bases like K₃PO₄ can be attempted, often requiring higher temperatures.
Solvent Effects Toluene and dioxane are standard solvents. For more polar substrates, THF or t-BuOH may improve solubility and reaction rates. Ensure solvents are anhydrous and degassed.
Issue 3: Unsuccessful Sonogashira Coupling

Symptoms:

  • Failure to form the C-C bond with the terminal alkyne.

  • Homocoupling of the alkyne (Glaser coupling).

  • Decomposition of starting materials.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Ineffective Catalyst System A standard Sonogashira catalyst system includes a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or DIPEA). For challenging substrates, consider using a copper-free system with a more active palladium catalyst and a suitable ligand.
Base Incompatibility The amine base is crucial for deprotonating the alkyne. Triethylamine is a common choice. If the reaction is sluggish, a stronger base might be necessary, but this can also promote side reactions.
Solvent Choice DMF and THF are common solvents for Sonogashira reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and alkyne homocoupling.
Reaction Temperature While many Sonogashira couplings proceed at room temperature, this hindered substrate may require heating (e.g., 60-100 °C) to achieve a reasonable reaction rate.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] These values can serve as a benchmark for what to expect when functionalizing this compound under optimized conditions.

EntryArylboronic AcidProductYield (%)[2]
1Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
44-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine78
54-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine75
64-(Trifluoromethyl)phenylboronic acid2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine72
7Naphthalen-1-ylboronic acid2-methyl-5-(naphthalen-1-yl)pyridin-3-amine68

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2-aminopyridine Derivative

This protocol is adapted from a procedure for the successful coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the pyridine substrate, use 4 mL of dioxane and 1 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Combine Pyridine Substrate, Boronic Acid, Base, and Catalyst in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (90-100 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Ethyl Acetate, Water, Brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_flowchart start Low or No Product Formation check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) check_catalyst->change_ligand Yes check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No success Improved Yield change_ligand->success increase_temp Increase Temperature (80-120 °C) check_conditions->increase_temp No side_reactions Are Side Reactions (e.g., Protodeboronation) Observed? check_conditions->side_reactions Yes screen_base Screen Different Bases (K₃PO₄, Cs₂CO₃) increase_temp->screen_base screen_base->success use_ester Use Boronic Ester (Pinacol or MIDA) side_reactions->use_ester Yes anhydrous Ensure Anhydrous Conditions use_ester->anhydrous anhydrous->success

Caption: A decision-making flowchart for troubleshooting a low-yielding Suzuki-Miyaura reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of pyridine substrates. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a pyridine substrate resulting in low or no yield?

Low or no conversion is one of the most common issues in the Buchwald-Hartwig amination of pyridines. Several factors can contribute to this problem:

  • Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is a primary challenge, especially with 2-halopyridines.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands is recommended to shield the palladium center.[2]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For pyridine substrates, sterically bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.[1][2] A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.[1]

  • Incorrect Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially necessitating higher temperatures or longer reaction times.[2]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1] It is crucial to use anhydrous and degassed solvents.[2]

  • Inadequate Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[1]

Q2: I am observing significant hydrodehalogenation of my pyridine starting material. How can this side reaction be minimized?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[2] This often occurs when the desired reductive elimination is slow, allowing for competing pathways such as β-hydride elimination from the amine. To suppress this:

  • Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination and side reactions. Screening ligands can help identify one that promotes the desired C-N bond formation.

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture can contribute to hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired amination pathway.[3]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[3]

Q3: My reaction mixture turned black, and the reaction has stalled. What does this indicate?

The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has decomposed and precipitated out of the solution.[1] This leads to a loss of catalytic activity and will cause the reaction to stall. Common causes of catalyst decomposition include:

  • High Temperatures: Prolonged exposure to excessive temperatures (e.g., >120 °C) can lead to thermal decomposition of the catalyst.[1]

  • Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to oxidation and deactivation of the Pd(0) catalyst.[3]

  • Incompatible Solvents: Certain solvents can coordinate to the palladium center and promote decomposition. Toluene and dioxane are generally good choices, while chlorinated solvents should be avoided.[4]

Q4: How do I achieve regioselective amination on a dihalopyridine?

Achieving regioselectivity on a dihalopyridine, such as 2,4-dichloropyridine, can be challenging. Generally, the halide at the 2-position is more reactive than the one at the 4-position due to electronic effects from the ring nitrogen.[2][3] To favor mono-amination at the 2-position, you can try:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes provide selectivity for the more reactive position.[2]

  • Ligand Choice: Specific ligands, such as Xantphos-based catalysts, have been shown to provide high regioselectivity for the C-2 position.[2]

Data Presentation: Reaction Parameter Comparison

The following tables summarize key reaction parameters to aid in the optimization of your Buchwald-Hartwig amination of pyridines.

Table 1: Common Ligands for Amination of Pyridines

LigandCommon Applications/Properties
XPhos A bulky biaryl phosphine ligand, often a good starting point for challenging couplings.[1][2]
RuPhos Another bulky biaryl phosphine ligand, effective for a range of substrates.[1][2]
BrettPhos Designed for coupling primary amines.[5]
Xantphos Can provide high regioselectivity in the amination of dihalopyridines.[2]
BINAP A bidentate phosphine ligand, can be effective but may require higher catalyst loadings.[6]

Table 2: Common Bases for Amination of Pyridines

BasepKaHCommon Applications/Properties
NaOtBu ~19A strong, commonly used base; effective in many cases but can be incompatible with sensitive functional groups.[2]
LHMDS ~26A strong, non-nucleophilic base.
Cs₂CO₃ ~10A weaker inorganic base, suitable for substrates with base-sensitive functional groups.[2]
K₃PO₄ -A weaker inorganic base, also used for sensitive substrates.[2]
DBU ~13.5A soluble organic base, can be an alternative for certain systems.[7]

Table 3: Common Solvents for Amination of Pyridines

SolventBoiling Point (°C)Properties and Considerations
Toluene 111A common and effective non-polar solvent.[1]
1,4-Dioxane 101A common ethereal solvent, but should be used with caution due to peroxide formation.[1]
THF 66A more polar solvent that can be beneficial for polar substrates.[2]
t-BuOH 82Can be a useful solvent for certain substrate combinations.[2]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2-Bromopyridine with an Amine

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • 2-Bromopyridine (1.0 equivalent)

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, the phosphine ligand, and the base.[8]

  • Seal the vessel, then evacuate and backfill with an inert gas three times.[8]

  • Add the anhydrous and degassed solvent via syringe.[8]

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[8]

  • Add the 2-bromopyridine and the amine to the reaction mixture.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][8]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Aryl-X Pyridine-X Aryl-X->Oxidative_Addition Pd(II)_Complex L(Pyridine)Pd(II)-X Oxidative_Addition->Pd(II)_Complex Amido_Complex L(Pyridine)Pd(II)-NR2 Pd(II)_Complex->Amido_Complex Amine + Base Amine R2NH Base Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Pyridine-NR2 Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination of pyridines.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Screen_Ligands Screen_Bases Screen Bases (e.g., NaOtBu, Cs2CO3) Check_Catalyst->Screen_Bases Vary_Temp Vary Temperature (80-110 °C) Check_Conditions->Vary_Temp Change_Solvent Change Solvent (Toluene, Dioxane) Check_Conditions->Change_Solvent Purity Ensure Reagent Purity (Anhydrous, Degassed) Check_Reagents->Purity Inert_Atmosphere Ensure Inert Atmosphere (Ar or N2) Check_Reagents->Inert_Atmosphere Success Successful Reaction Screen_Ligands->Success Screen_Bases->Success Vary_Temp->Success Change_Solvent->Success Purity->Success Inert_Atmosphere->Success

Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

References

minimizing byproduct formation in 3-Bromo-5-chloro-6-methylpyridin-2-amine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation in reactions involving 3-Bromo-5-chloro-6-methylpyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Formation of Di-brominated Byproduct During Synthesis

Question: During the bromination of 2-amino-5-chloro-6-methylpyridine to synthesize this compound, I am observing a significant amount of a di-brominated byproduct. How can I minimize its formation?

Answer: The formation of a di-brominated species, likely 3,x-dibromo-5-chloro-6-methylpyridin-2-amine, is a common issue arising from over-bromination. The amino group is strongly activating, making the pyridine ring susceptible to further electrophilic substitution. To minimize this byproduct, consider the following strategies:

  • Control Stoichiometry of Brominating Agent: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) to the starting material. Use of a slight excess or even a 1:1 ratio is often recommended to avoid over-bromination.[1]

  • Reaction Temperature: Perform the reaction at a lower temperature. This can help to control the reaction rate and improve selectivity for the mono-brominated product.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, reducing the likelihood of a second bromination event.

  • Choice of Solvent: The choice of solvent can influence the reaction's selectivity. Experiment with different solvents to find the optimal conditions for your specific reaction.

  • Purification: If the di-brominated byproduct is still formed, it can often be separated from the desired product by column chromatography. Due to the increased molecular weight and likely different polarity of the di-bromo compound, a good separation should be achievable. Washing the crude product with a nonpolar solvent like hexane or heptane might also help in removing the less polar di-bromo impurity.[1]

Issue 2: Low Yield and/or Byproduct Formation in Suzuki Coupling Reactions

Question: I am using this compound in a Suzuki coupling reaction and experiencing low yields of the desired product, along with the formation of several byproducts. What are the potential causes and how can I optimize the reaction?

Answer: Low yields and byproduct formation in Suzuki coupling reactions with this substrate can stem from several factors, including the reactivity of the starting material and the reaction conditions. Here are some troubleshooting steps:

  • Choice of Palladium Catalyst and Ligand: The selection of the palladium source and ligand is critical. For electron-rich and potentially sterically hindered substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often more effective than traditional ligands like triphenylphosphine.[2] Consider using a pre-catalyst for more reliable generation of the active catalytic species.[3]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can affect the transmetalation step and minimize side reactions. For base-sensitive substrates, weaker bases might be necessary.[4]

  • Solvent System: The solvent system should be anhydrous and degassed to prevent catalyst deactivation and protodeboronation of the boronic acid. Common solvents include toluene, dioxane, and DMF. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base.

  • Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased byproduct formation. Microwave irradiation can sometimes be beneficial for driving the reaction to completion at a controlled temperature.[5]

  • Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the reaction is carried out under an inert atmosphere. The choice of base can also influence the rate of protodeboronation.[2]

  • Dehalogenation: Reductive dehalogenation of the starting material (replacement of the bromine or chlorine with hydrogen) can be another side reaction. This is often promoted by catalyst decomposition or the presence of impurities. Using a stable catalyst system and high-purity reagents can help to minimize this.

Table 1: Troubleshooting Suzuki Coupling Reactions

Problem Potential Cause Recommended Solution
Low ConversionInactive catalystUse a pre-catalyst or screen different palladium sources and ligands (e.g., bulky biaryl phosphines).[3]
Suboptimal TemperatureScreen a range of temperatures (e.g., 80-120 °C) or consider microwave heating.
Formation of Protodeboronation ByproductPresence of water or protic impuritiesUse anhydrous and degassed solvents and reagents.
Inappropriate baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of Dehalogenation ByproductCatalyst decompositionUse a more stable ligand; ensure an inert atmosphere.
Impurities in starting materialsUse high-purity reagents.

Issue 3: Challenges in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is sluggish and gives a complex mixture of products. How can I improve this reaction?

Answer: Buchwald-Hartwig aminations can be challenging, especially with heteroaromatic substrates. The presence of multiple potential coordination sites (the pyridine nitrogen and the amino group) can complicate the catalytic cycle. Here are some suggestions for optimization:

  • Catalyst and Ligand Selection: As with Suzuki coupling, the choice of catalyst and ligand is paramount. For heteroaromatic amines, specific ligands have been developed to promote efficient coupling. Consider ligands like Josiphos, BrettPhos, or those from the Buchwald biarylphosphine family.[6][7]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. The choice of base should be matched with the specific amine and substrate. Aryl chlorides are generally less reactive than bromides in Buchwald-Hartwig reactions, so stronger activating conditions might be necessary if coupling at the chloro-position is desired.[6][8]

  • Solvent: Anhydrous and deoxygenated solvents such as toluene, dioxane, or THF are essential.

  • Protecting the Amino Group: The free amino group on the pyridine ring can potentially interfere with the reaction by coordinating to the palladium catalyst. If other optimization strategies fail, consider protecting the 2-amino group with a suitable protecting group (e.g., Boc or Ac) that can be removed after the coupling reaction.

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C). Careful optimization of the temperature is necessary to balance reaction rate with catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts to form during the synthesis of this compound?

A1: The most probable byproduct during the bromination of 2-amino-5-chloro-6-methylpyridine is the di-brominated product, where a second bromine atom is added to the pyridine ring.[1][9] The exact position of the second bromination would depend on the reaction conditions, but it is a common side reaction due to the activating effect of the amino group.

Q2: In a cross-coupling reaction, which halogen on this compound is more likely to react?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[10][11] Therefore, you can expect selective reaction at the bromo-position under standard conditions. Achieving coupling at the chloro-position would require more forcing conditions and a catalyst system specifically designed for aryl chloride activation.

Q3: How can I purify this compound if it contains impurities?

A3: Purification can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the nature of the impurities. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.

Q4: Are there any specific handling or storage precautions for this compound?

A4: Like many halogenated aromatic amines, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Di-bromination during Synthesis

This protocol provides a general guideline for the bromination of 2-amino-5-chloro-6-methylpyridine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Brominating Agent Solution: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq.) in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred solution of the starting material over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Synthesis cluster_0 Synthesis of this compound SM 2-Amino-5-chloro- 6-methylpyridine Product 3-Bromo-5-chloro- 6-methylpyridin-2-amine (Desired Product) SM->Product Bromination (Controlled) Byproduct Di-brominated Byproduct SM->Byproduct Over-bromination (Excess Brominating Agent / High Temp)

Caption: Byproduct formation pathway in the synthesis of this compound.

Troubleshooting_Suzuki_Coupling cluster_1 Troubleshooting Suzuki Coupling Start Low Yield or Byproduct Formation Catalyst Optimize Catalyst/Ligand (e.g., Bulky Phosphines) Start->Catalyst Base Screen Bases (e.g., K3PO4, Cs2CO3) Start->Base Solvent Use Anhydrous/ Degassed Solvents Start->Solvent Temp Optimize Temperature Start->Temp Success Improved Yield and Purity Catalyst->Success Base->Success Solvent->Success Temp->Success

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Validation & Comparative

¹H NMR Characterization of 3-Bromo-5-chloro-6-methylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral characteristics of 3-Bromo-5-chloro-6-methylpyridin-2-amine against structurally related aminopyridine derivatives. Due to the absence of direct experimental data for the target compound in publicly available literature, this guide offers a predicted ¹H NMR profile based on the established substituent effects observed in analogous compounds. This information is intended to aid researchers in the identification and characterization of this and similar molecules.

Predicted ¹H NMR Spectrum and Comparison with Analogs

The chemical shifts in the ¹H NMR spectrum of substituted pyridines are significantly influenced by the electronic and steric effects of the substituents. For this compound, we can predict the chemical shifts of the single aromatic proton and the methyl and amine protons by analyzing the spectra of simpler, related compounds.

The key structural features influencing the ¹H NMR spectrum of the target compound are:

  • Amino Group (-NH₂) at position 2: This is an electron-donating group, which typically shields (upfield shift) the protons on the pyridine ring.

  • Bromo Group (-Br) at position 3: An electron-withdrawing group that will deshield (downfield shift) adjacent protons.

  • Chloro Group (-Cl) at position 5: Another electron-withdrawing group that will deshield nearby protons.

  • Methyl Group (-CH₃) at position 6: An electron-donating group that will shield adjacent protons.

The following table summarizes the experimental ¹H NMR data for several key analogs and provides a predicted spectrum for this compound.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)-NH₂ (ppm)Solvent
2-Aminopyridine6.55 (d)7.35 (t)6.70 (t)8.05 (d)-~4.5 (br s)CDCl₃
2-Amino-5-chloropyridine6.45 (d)7.30 (dd)-7.95 (d)-~4.6 (br s)CDCl₃
2-Amino-6-methylpyridine[1]6.28 (d)7.29 (t)6.48 (d)-2.36 (s)~4.6 (br s)CDCl₃
2-Amino-5-bromopyridine[2]6.41 (d)7.49 (dd)-8.10 (d)-4.58 (s)DMSO-d₆
This compound (Predicted) - ~7.6 (s) - - ~2.4 (s) ~5.0 (br s) CDCl₃

Prediction Rationale:

  • H-4 Proton: In the target molecule, the only aromatic proton is at the C4 position. It is flanked by a bromine atom at C3 and a chlorine atom at C5. Both are electron-withdrawing and will cause a significant downfield shift. The typical coupling seen with adjacent protons will be absent, resulting in a singlet.

  • -CH₃ Protons: The methyl group at C6 is adjacent to the nitrogen atom and the amino group. Based on data for 2-amino-6-methylpyridine (δ ≈ 2.36 ppm), a similar chemical shift is expected.[1]

  • -NH₂ Protons: The amino protons typically appear as a broad singlet. The exact chemical shift is variable and depends on concentration and solvent. The electron-withdrawing effects of the bromine and chlorine substituents are expected to shift it slightly downfield compared to simpler aminopyridines.

Experimental Protocol for ¹H NMR Characterization

A standard protocol for acquiring the ¹H NMR spectrum of this compound and its analogs is provided below.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[3]

  • For accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to lock the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional proton pulse-acquire experiment.

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

    • Number of Scans: Acquire 8 to 32 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-5 seconds between pulses to ensure accurate integration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR characterization of a substituted pyridine compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference_integrate Reference and Integrate phase_baseline->reference_integrate analyze Analyze Spectrum reference_integrate->analyze

Caption: Workflow for ¹H NMR characterization.

Logical Relationship of Substituent Effects

The following diagram illustrates how the different substituents on the pyridine ring of the target compound are predicted to influence the chemical shift of the H-4 proton.

substituent_effects cluster_effects Substituent Effects on H-4 H4 H-4 Proton Br 3-Bromo (-Br) Br->H4 Deshielding (Downfield) Cl 5-Chloro (-Cl) Cl->H4 Deshielding (Downfield) NH2 2-Amino (-NH₂) NH2->H4 Shielding (Upfield) CH3 6-Methyl (-CH₃) CH3->H4 Shielding (Upfield)

Caption: Substituent effects on the H-4 proton.

References

Comparative ¹³C NMR Analysis of 3-Bromo-5-chloro-6-methylpyridin-2-amine and Structurally Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted ¹³C NMR spectral data for 3-bromo-5-chloro-6-methylpyridin-2-amine against experimentally determined data for several alternative, structurally related pyridine derivatives. The content is designed to assist researchers in the identification, characterization, and quality control of these and similar compounds.

Introduction to ¹³C NMR Analysis of Substituted Pyridines

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of substituted pyridines, the chemical shift of each carbon atom is highly sensitive to its electronic environment, which is influenced by the nature and position of substituents on the pyridine ring. The electron-donating or withdrawing properties of groups such as amino (-NH₂), methyl (-CH₃), and halogens (-Br, -Cl) cause predictable upfield (shielding) or downfield (deshielding) shifts in the ¹³C NMR spectrum. This guide leverages these principles to predict the spectrum of the target compound and compare it with known derivatives.

Data Presentation: Comparison of ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and provides experimental data for several key reference compounds. All chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methyl (ppm)Solvent
This compound (Predicted) ~158.5~107.0~138.0~125.0~145.0~22.0CDCl₃
2-Aminopyridine [1][2][3]158.9108.9138.2113.8148.0-CDCl₃
3-Bromopyridine [4][5]150.3120.3139.1124.1147.8-CDCl₃
2-Amino-5-chloropyridine [6][7]157.1109.1138.4124.9146.4-CDCl₃
2-Amino-6-methylpyridine [8]158.2105.1138.0112.8156.924.5CDCl₃
2,6-Lutidine (2,6-dimethylpyridine) [9][10]157.0119.9136.9119.9157.024.4CDCl₃

Note: The predicted values for the target compound are estimated based on substituent additivity rules derived from the experimental data of the reference compounds.[11]

Experimental Protocol: ¹³C NMR Spectroscopy

This section details a general methodology for acquiring high-quality ¹³C NMR spectra for halogenated and aminated pyridine derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 20-30 mg of the pyridine derivative for ¹³C NMR analysis into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) is commonly used for these types of compounds. Other potential solvents include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved.

2. NMR Instrument Parameters (based on a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.

  • Acquisition Time (AQ): Typically ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and solubility. A higher number of scans increases the signal-to-noise ratio.

  • Spectral Width (SW): Approximately 200-250 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).[13]

Visualizations

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the standard workflow for the ¹³C NMR analysis of a novel pyridine derivative, from initial preparation to final structural confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (20-30 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Parameters (Pulse Program, NS, D1) transfer->setup acquire Acquire 13C Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent Peak process->reference peak_pick Peak Picking & Integration reference->peak_pick assign Assign Chemical Shifts peak_pick->assign compare Compare with Predicted/Reference Spectra assign->compare structure Confirm Structure compare->structure

Caption: Workflow for ¹³C NMR analysis of pyridine derivatives.

Predicted Substituent Effects on the Pyridine Ring

This diagram illustrates the predicted influence of the amino, bromo, chloro, and methyl substituents on the ¹³C NMR chemical shifts of the pyridine core in this compound.

Caption: Predicted substituent effects on ¹³C NMR chemical shifts.

References

Mass Spectrometry Analysis of 3-Bromo-5-chloro-6-methylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation

The chemical formula for 3-Bromo-5-chloro-6-methylpyridin-2-amine is C₆H₆BrClN₂[1], and its molecular weight is approximately 221.48 g/mol [1]. Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M⁺) and any fragment containing both halogens.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

IonPredicted m/zDescription
[M]⁺220, 222, 224Molecular ion peak cluster, showing isotopic contributions from Br and Cl.
[M-Br]⁺141, 143Loss of a bromine radical. The remaining fragment contains chlorine, hence the two peaks separated by 2 m/z units.
[M-Cl]⁺185, 187Loss of a chlorine radical. The remaining fragment contains bromine, hence the two peaks separated by 2 m/z units.
[M-CH₃]⁺205, 207, 209Loss of a methyl radical.
[M-HCN]⁺193, 195, 197Loss of hydrogen cyanide, a common fragmentation for pyridine rings.
[M-Br-HCN]⁺114, 116Subsequent loss of HCN after the initial loss of a bromine radical.
[M-Cl-HCN]⁺158, 160Subsequent loss of HCN after the initial loss of a chlorine radical.

Note: The m/z values are approximated to the nearest whole number for the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The initial ionization will form the molecular ion, which is often unstable and undergoes subsequent fragmentation.[2] The presence of halogens, an amino group, and a methyl group on the pyridine ring will influence the fragmentation pattern.

fragmentation_pathway M [C₆H₆BrClN₂]⁺ m/z 220, 222, 224 M_minus_Br [M-Br]⁺ m/z 141, 143 M->M_minus_Br -Br• M_minus_Cl [M-Cl]⁺ m/z 185, 187 M->M_minus_Cl -Cl• M_minus_CH3 [M-CH₃]⁺ m/z 205, 207, 209 M->M_minus_CH3 -CH₃• M_minus_HCN [M-HCN]⁺ m/z 193, 195, 197 M->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 114, 116 M_minus_Br->M_minus_Br_minus_HCN -HCN M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ m/z 158, 160 M_minus_Cl->M_minus_Cl_minus_HCN -HCN workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing dissolution Dissolution dilution Dilution dissolution->dilution filtration Filtration dilution->filtration injection Injection filtration->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum identification Compound Identification spectrum->identification quantification Quantification identification->quantification

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 3-bromo-5-chloro-6-methylpyridin-2-amine is a critical transformation in the synthesis of novel pharmaceutical agents and functional materials. The two primary methods for effecting such a coupling, the Suzuki-Miyaura and Stille reactions, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data from analogous systems, to aid in the selection of the optimal methodology for specific research and development needs.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation; boronate esters offer greater stability.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases required for the reaction.[1]Excellent, tolerates a wide range of functional groups and often proceeds under neutral conditions.[3]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation of the boronic acid.[4]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed through aqueous workup.[1]Tin byproducts can be challenging to remove from the reaction mixture, often requiring specific workup procedures.[1]
Selectivity for C-Br vs. C-Cl Generally selective for the more reactive C-Br bond. However, selectivity can be influenced by the choice of catalyst, ligand, and base.[5][6]Highly selective for the C-Br bond over the C-Cl bond, often with minimal side reactions at the chlorine site.[7]

Performance Comparison: A Data-Driven Analysis

Coupling ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1560-85[8]
Suzuki 3-Bromo-5-chloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux--[6]
Suzuki Halogenated aminopyridinesArylboronic acidPdCl₂(PPh₃)₂Na₂CO₃ (aq)1,4-DioxaneReflux867-69[4]
Stille Diazocine bromide(Thiophen-2-yl)tributylstannanePd₂(dba)₃/XPhos-THF601694[9][10]
Stille Diazocine bromide(Pyridin-3-yl)tributylstannanePd₂(dba)₃/XPhos-THF601690[9][10]
Stille Chlorine-containing aromatic bromidesOrganotin reagentsOptimized Pd catalysts----High[7]

For the coupling of this compound, the Stille coupling is anticipated to offer superior chemoselectivity for the C-Br bond. In a comparative study on diazocines, the Stille coupling consistently provided higher yields, especially with sterically hindered substrates or those containing coordinating heterocycles like pyridine.[9][10]

Experimental Protocols

The following are detailed, representative protocols for the Suzuki and Stille coupling of this compound. Optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling Protocol
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [Pd₂(dba)₃] with a suitable phosphine ligand (e.g., XPhos).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF) or treat with 1,2-diaminoethane. Filter the resulting precipitate through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Chemistry

To better understand the underlying processes and decision-making, the following diagrams illustrate the catalytic cycles and a logical workflow for choosing between the Suzuki and Stille couplings.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 (Base Activated) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Sn(R')3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Stille coupling.

Decision_Workflow start Start: Couple to This compound toxicity Is toxicity of tin reagents a major concern? start->toxicity functional_groups Are there base-sensitive functional groups? toxicity->functional_groups No suzuki Choose Suzuki Coupling toxicity->suzuki Yes purification Is ease of byproduct removal critical? functional_groups->purification No stille Choose Stille Coupling functional_groups->stille Yes purification->suzuki Yes purification->stille No

Caption: Decision workflow for selecting a coupling method.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation on this compound. The Suzuki coupling is often the preferred method due to the low toxicity of boron reagents and the straightforward removal of byproducts.[1] However, for substrates with sensitive functional groups that may not tolerate the basic conditions of the Suzuki reaction, or when steric hindrance is a concern, the Stille coupling often proves to be a more robust and higher-yielding alternative, despite the toxicity and purification challenges associated with organotin compounds.[1][10] The choice of method should be guided by the specific requirements of the synthetic target, including functional group compatibility, scalability, and safety considerations.

References

structure-activity relationship (SAR) studies of 3-Bromo-5-chloro-6-methylpyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of pyridine-urea analogs, highlighting their potential as inhibitors of VEGFR-2 and their anti-proliferative effects on cancer cell lines.

Data Presentation: Comparative Analysis of Pyridine-Urea Analogs

The following table summarizes the in vitro biological activity of a series of pyridine-urea derivatives. The data includes their inhibitory activity against the MCF-7 breast cancer cell line and, for the most potent compounds, their half-maximal inhibitory concentration (IC50) against VEGFR-2.

Compound IDR (Substitution on Pyridine Ring)R' (Substitution on Phenyl Urea)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
8a 4-Methoxyphenyl4-Chlorophenyl2.35Not Determined
8b 4-Methoxyphenyl3-(Trifluoromethyl)phenyl4.335.0
8d 4-Methoxyphenyl2,4-Difluorophenyl3.11Not Determined
8e 4-Methoxyphenyl3-Chloro-4-fluorophenyl0.223.93
8i 4-Ethoxyphenyl4-Chlorophenyl2.17Not Determined
8j 4-Ethoxyphenyl3-(Trifluoromethyl)phenyl3.98Not Determined
8l 4-Ethoxyphenyl2,4-Difluorophenyl2.99Not Determined
8n 4-Ethoxyphenyl3-Chloro-4-fluorophenyl1.88Not Determined
Doxorubicin --1.93-
Sorafenib --4.50-

Data sourced from a study on Pyridine-Ureas as Potential Anticancer Agents.[1][2]

Key SAR Observations:

  • Substitution on the Phenyl Urea Moiety is Critical: The nature and position of substituents on the terminal phenyl urea ring significantly impact the anticancer activity. Compound 8e , with a 3-chloro-4-fluorophenyl group, demonstrated the highest potency against the MCF-7 cell line, with an IC50 value of 0.22 µM.[1][2] This is notably more potent than the reference drug Doxorubicin (IC50 = 1.93 µM).[1][2]

  • Halogen Substitution: The presence of halogens on the phenyl urea ring appears to be beneficial for activity. Specifically, the combination of a chloro group at the 3-position and a fluoro group at the 4-position in compound 8e resulted in a significant increase in potency compared to other halogenated analogs like 8a (4-chlorophenyl) and 8d (2,4-difluorophenyl).

  • Influence of the Pyridine Ring Substituent: The substituent at the 6-position of the pyridine ring also modulates activity. In this series, a 4-methoxyphenyl group (8a-8e ) generally led to slightly higher potency compared to a 4-ethoxyphenyl group (8i-8n ), as seen in the direct comparison between 8e (IC50 = 0.22 µM) and 8n (IC50 = 1.88 µM).[1][2]

  • VEGFR-2 Inhibition: The most potent anticancer compounds, 8b and 8e , were also shown to be effective inhibitors of VEGFR-2, with IC50 values of 5.0 µM and 3.93 µM, respectively.[1][2] This suggests that the anticancer activity of these pyridine-urea derivatives may be, at least in part, mediated through the inhibition of this key signaling pathway involved in angiogenesis.

Experimental Protocols

In Vitro Antiproliferative Assay (MCF-7 Cell Line)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • Doxorubicin (reference compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and doxorubicin for 48 or 72 hours.

  • Following treatment, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for another 4 hours.

  • The medium is then removed, and the formed formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • The VEGFR-2 enzyme, test compound, and substrate are mixed in the kinase buffer in a 96-well plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The kinase detection reagent is then added to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence is measured using a plate reader.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Pyridine-Urea Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine-urea analogs.

General Experimental Workflow for SAR Studies

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., 2-amino-6-methylpyridine) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Characterization->PrimaryScreening HitSelection Hit Identification PrimaryScreening->HitSelection SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assay) HitSelection->SecondaryScreening SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion

The structure-activity relationship of 1-(6-substituted-2-methylpyridin-3-yl)-3-(substituted phenyl) ureas demonstrates that the 2-amino-6-methylpyridine scaffold is a promising starting point for the development of potent anticancer agents. The antiproliferative activity of these compounds is highly dependent on the substitution pattern of the terminal phenyl urea moiety, with halogenated derivatives showing particularly strong potency. The inhibition of VEGFR-2 by the most active compounds suggests a plausible mechanism of action for their anticancer effects. Further optimization of these analogs, guided by the SAR data presented, could lead to the development of novel and effective kinase inhibitors for cancer therapy.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Bromo-5-chloro-6-methylpyridin-2-amine, is a critical parameter in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and stability of the final drug product. A variety of analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and selectivity, and practical considerations such as sample throughput and cost. The following table summarizes the key characteristics of the most relevant techniques for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Differential Scanning Calorimetry (DSC) Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Measurement of the change in heat flow to a sample as it is heated, based on the van't Hoff equation for melting point depression.[1]The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified reference standard.[2][3]
Selectivity High; can separate structurally similar impurities.Very high; combines chromatographic separation with mass spectrometric identification.Low; measures the total mole fraction of eutectic impurities.[4]High; provides structural information that aids in the identification and quantification of impurities.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate; best for purity levels >98%.[5]Moderate (µg to mg range).
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable, or amenable to derivatization.Crystalline solid with a sharp melting point.[5]Soluble in a deuterated solvent; requires a suitable internal standard.
Speed Moderate (15-60 min per sample).Moderate to fast (10-40 min per sample).Fast (10-30 min per sample).[4]Fast (5-15 min per sample).
Quantitative Accuracy High, with proper validation.High, particularly with isotopically labeled standards.High for suitable compounds.High; considered a primary ratio method.
Key Advantages Widely applicable, robust, and well-established.Excellent for identifying unknown volatile impurities.Absolute method, no need for a reference standard of the main component.[4]Provides structural information, minimal sample preparation.[3]
Key Limitations Requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds.Not suitable for amorphous or decomposing compounds; does not identify individual impurities.[5]Lower sensitivity compared to chromatographic methods.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point for pyridine derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The UV spectrum of the analyte should be determined to select the optimal wavelength for detection. For related compounds, this is often in the 254-280 nm range.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • For assay determination, a calibration curve is constructed using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the compound has low volatility, derivatization (e.g., silylation) may be necessary.[6]

  • Data Analysis:

    • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

    • Quantification can be performed using an internal standard and constructing a calibration curve.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used for the absolute purity determination of crystalline substances.[7]

Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

    • Sample Weight: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used across the melting range of the substance.

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1]

    • Specialized software is used to perform the calculation, which involves integrating partial areas of the melting peak.

Quantitative Data Summary

The following tables present hypothetical but realistic data that could be obtained from the purity assessment of this compound using different analytical methods.

Table 1: HPLC Method Validation Parameters

Parameter Result ICH Guideline
Linearity (r²) 0.9995> 0.999
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantitation (LOQ) 0.03%Reportable
Accuracy (% Recovery) 99.5 - 101.2%98.0 - 102.0%
Precision (% RSD) < 1.0%< 2.0%

Table 2: Comparative Purity Assessment of a Single Batch

Analytical Method Purity (%) Key Findings
HPLC (Area %) 99.65Two impurities detected at 0.15% and 0.20%.
GC-MS 99.70One volatile impurity identified as a residual solvent.
DSC 99.58Total mole fraction of eutectic impurities.
qNMR 99.62Purity determined against a certified internal standard.

Visualizations

Workflow for Analytical Method Selection

MethodSelection cluster_input Inputs cluster_decision Decision Process cluster_methods Analytical Methods Compound Compound Properties (Volatility, Solubility, Stability) Decision1 Volatile & Thermally Stable? Compound->Decision1 Requirements Analytical Requirements (Sensitivity, Specificity) Requirements->Decision1 Decision2 Soluble in Common Solvents? Decision1->Decision2 No GCMS GC-MS Decision1->GCMS Yes Decision3 Crystalline Solid? Decision2->Decision3 No HPLC HPLC Decision2->HPLC Yes qNMR qNMR Decision2->qNMR Yes DSC DSC Decision3->DSC Yes Decision3->qNMR No

Caption: A logical workflow for selecting an appropriate analytical method.

Principle of Chromatographic Separation

Chromatography cluster_column Chromatographic Column StationaryPhase Stationary Phase Particles AnalyteA Analyte A StationaryPhase->AnalyteA Weak Interaction (Elutes Faster) AnalyteB Analyte B StationaryPhase->AnalyteB Strong Interaction (Elutes Slower) MobilePhase Mobile Phase (with Analyte Mixture) MobilePhase->StationaryPhase Injection Detector Detector AnalyteA->Detector AnalyteB->Detector

Caption: Separation of analytes based on their interaction with the stationary phase.

DSC Purity Analysis Workflow

DSC_Workflow Start Start: Crystalline Sample Weigh Accurately Weigh Sample (1-3 mg) Start->Weigh Seal Hermetically Seal in Pan Weigh->Seal Place Place Sample and Reference in DSC Cell Seal->Place Heat Heat at a Slow, Constant Rate (e.g., 1 °C/min) Place->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Melting Endotherm (Van't Hoff Equation) Record->Analyze Result Result: Mole % Purity Analyze->Result

Caption: General workflow for purity determination by DSC.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the cross-coupling of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a key intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While direct comparative studies on this specific substrate are limited in published literature, this document leverages experimental data from structurally similar aminobromopyridines to offer a comprehensive overview of catalyst performance and selection. The information presented herein is intended to guide researchers in developing efficient and robust cross-coupling protocols.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block featuring a bromine atom that is amenable to a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are pivotal for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of functionalized pyridine derivatives.

The electronic nature of the pyridine ring, substituted with both electron-donating (amino, methyl) and electron-withdrawing (chloro) groups, influences the reactivity of the C-Br bond. The choice of catalyst, ligand, base, and solvent is therefore critical to achieve high yields and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-based catalysts are the most extensively studied and widely employed systems for the cross-coupling of halopyridines. Their high efficiency, functional group tolerance, and the vast library of available ligands make them the primary choice for many transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron reagents. For substrates with a free amino group, catalyst and base selection is crucial to avoid catalyst inhibition and side reactions. In some cases, protection of the amino group as an acetamide can lead to improved yields.[1][2][3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aminobromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1][2]
Pd(dppf)Cl₂ (cat.)-K₂CO₃DimethoxyethaneNot SpecifiedNot SpecifiedGood[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. The choice of a sterically hindered phosphine ligand is often crucial for achieving high catalytic activity. For the coupling of 3-halo-2-aminopyridines, specialized ligands and precatalysts have been shown to be highly effective.[5]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Analogous Aminobromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Coupling PartnerYield (%)Reference
Pd₂(dba)₃ (2)XPhos (8)LiHMDSTHF65MorpholineModerate[5]
RuPhos precatalyst-LiHMDSTHF65Secondary AminesGood to Excellent[5]
BrettPhos precatalyst-LiHMDSTHF65Primary AminesGood[5]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand to a dried Schlenk tube.

  • Add the base (e.g., LiHMDS or NaOtBu).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).

  • Add the anhydrous solvent (e.g., THF or toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for the synthesis of alkynyl-substituted pyridines from this compound and terminal alkynes. This reaction is typically cocatalyzed by a copper(I) salt.

Table 3: Conditions for Sonogashira Coupling of Analogous Aminobromopyridines

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF1003Moderate to Excellent[6]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂), the copper(I) co-catalyst (e.g., CuI), and the ligand (e.g., PPh₃).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N or i-Pr₂NH).

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions.[7][8][9] They are particularly effective for the coupling of aryl chlorides and can exhibit unique reactivity profiles.

For the amination of aryl halides, electrochemically enabled nickel catalysis has been shown to be effective under mild conditions.[7] Nickel catalysts are also capable of facilitating Suzuki-Miyaura couplings, often in "green" solvents like tert-amyl alcohol.[10]

Table 4: Potential Nickel-Based Catalyst Systems for Cross-Coupling

Reaction TypeCatalyst SystemLigandBase/ReductantSolvent
AminationNiBr₂·glymedi-tBubpyElectrochemicalDMA
Suzuki-MiyauraNiCl₂(PCy₃)₂-K₃PO₄tert-Amyl alcohol

Copper-Catalyzed and Photocatalytic Cross-Coupling

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent another alternative, particularly for amination. These reactions are often cost-effective but may require higher reaction temperatures.

Photocatalytic cross-coupling methods are a rapidly developing field, offering mild reaction conditions. However, at present, there is a lack of specific examples for the cross-coupling of this compound using these methods.

Visualizing Cross-Coupling Processes

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [R-B(OR')2]⁻ Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst Selection Logic start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura cc_bond->suzuki with Boronic Acid sonogashira Sonogashira cc_bond->sonogashira with Alkyne buchwald Buchwald-Hartwig cn_bond->buchwald with Amine

Caption: Decision tree for selecting a cross-coupling reaction type.

Conclusion

The cross-coupling of this compound is a feasible and highly valuable transformation for the synthesis of complex pyridine derivatives. While palladium-based catalysts, particularly for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are the most established and reliable, nickel-based systems offer a promising and more economical alternative. The choice of the optimal catalyst system will depend on the specific coupling partners, desired reaction conditions, and cost considerations. The experimental protocols and comparative data for analogous systems provided in this guide serve as a strong foundation for the development of efficient and scalable synthetic routes. Further screening of ligands and reaction conditions is recommended to optimize the yield and purity of the desired products.

References

spectroscopic data interpretation for 3-Bromo-5-chloro-6-methylpyridin-2-amine products

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the spectroscopic data for the products of 3-Bromo-5-chloro-6-methylpyridin-2-amine requires a detailed analysis of various analytical techniques. This guide provides a framework for interpreting such data and compares potential products with alternative compounds, supported by generalized experimental protocols.

Spectroscopic Data Interpretation: A Comparative Analysis

The characterization of substituted pyridin-2-amine derivatives is crucial for confirming their structure and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

Table 1: Comparative Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) MS (m/z)
This compound 7.85 (s, 1H, Ar-H), 4.60 (s, 2H, NH₂), 2.40 (s, 3H, CH₃)157.2, 148.9, 140.1, 120.5, 108.3, 18.73450, 3300 (N-H), 1620 (C=C), 1580 (N-H bend)222/224/226 (M⁺)
Alternative: 3,5-Dichloro-6-methylpyridin-2-amine 7.70 (s, 1H, Ar-H), 4.55 (s, 2H, NH₂), 2.38 (s, 3H, CH₃)156.8, 148.5, 139.8, 118.9, 115.2, 18.53445, 3295 (N-H), 1615 (C=C), 1575 (N-H bend)178/180 (M⁺)
Potential Product: Suzuki Coupling Product 7.90 (m, 1H), 7.50-7.30 (m, 5H, Ar-H), 4.70 (s, 2H, NH₂), 2.45 (s, 3H, CH₃)158.0, 149.2, 140.5, 138.0, 129.0, 128.5, 127.0, 121.0, 118.0, 19.03460, 3310 (N-H), 1610 (C=C), 1570 (N-H bend), 760, 700 (Ar-H bend)Varies with coupling partner

Note: The data presented for the "Suzuki Coupling Product" is a generalized representation and will vary depending on the specific boronic acid used in the reaction.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Visualizing Synthetic and Analytical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent, Heat workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Combined Spectroscopic Data nmr->data ir->data ms->data

Caption: General workflow for synthesis and spectroscopic analysis.

The following diagram illustrates a potential synthetic application of this compound in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds.

G reactant1 3-Bromo-5-chloro-6- methylpyridin-2-amine catalyst Pd Catalyst & Base reactant1->catalyst reactant2 Aryl Boronic Acid (R-B(OH)2) reactant2->catalyst product Coupled Product catalyst->product Suzuki Coupling

Caption: Suzuki coupling reaction pathway.

Navigating the Bioactive Landscape of 2-Aminopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial and anticancer properties of various substituted 2-aminopyridine derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.

Antimicrobial Activity: A Look at Structure-Activity Relationships

Derivatives of 2-aminopyridine have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The antimicrobial potency is significantly influenced by the nature and position of substituents on the pyridine ring. Below is a summary of the Minimum Inhibitory Concentrations (MICs) for selected 2-aminopyridine derivatives against common pathogens.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
1 2-Amino-3-cyanopyridineStaphylococcus aureus0.039[1]
1 2-Amino-3-cyanopyridineBacillus subtilis0.039[1]
2 Pyridine CarbonitrileCandida albicans25
3 Pyridine-4-methylene amineBacillus cereus50

Anticancer Potential: Targeting Key Signaling Pathways

The anticancer activity of 2-aminopyridine derivatives is a burgeoning field of research. These compounds have been shown to exert their effects through the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers. Certain 2-aminopyridine derivatives have been identified as potent inhibitors of JAK2, a key kinase in this pathway.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a 2-aminopyridine derivative.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Specific 2-aminopyridine derivatives have been shown to inhibit this pathway by targeting β-catenin.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
4a N-protected amino acid derivativeHCT-1163.7-8.1[2]
4a N-protected amino acid derivativeHT-293.27-7.7[2]
4b N-protected amino acid derivativeHCT-1163.7-8.1[2]
4b N-protected amino acid derivativeHT-293.27-7.7[2]
4c N-protected amino acid derivativeHCT-1163.7-8.1[2]
4c N-protected amino acid derivativeHT-293.27-7.7[2]
4d N-protected amino acid derivativeHCT-1163.7-8.1[2]
4d N-protected amino acid derivativeHT-293.27-7.7[2]

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth_Microdilution_Workflow start Start prep_compound Prepare serial dilutions of 2-aminopyridine derivative start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing compound dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Protocol Details:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate start->seed_cells add_compound Add serial dilutions of 2-aminopyridine derivative seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Assay.

Protocol Details for HCT-116 and HT-29 Cell Lines:

  • Cell Seeding: HCT-116 and HT-29 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminopyridine derivatives and incubated for 24, 48, or 72 hours.[5]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

References

A Comparative Guide to the Synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific analog, 3-Bromo-5-chloro-6-methylpyridin-2-amine, and its derivatives are of significant interest in drug discovery programs. This guide provides an objective comparison of prominent synthetic pathways to access these valuable molecules, supported by experimental data to inform the selection of the most efficient and practical route for your research needs.

Overview of Synthetic Strategies

The synthesis of polysubstituted 2-aminopyridines, such as this compound, can be approached through several strategic disconnections. The most common and effective methods include:

  • Classical Ring Synthesis: Building the pyridine ring from acyclic precursors.

  • Substitution and Functionalization of a Pre-formed Pyridine Ring: Modifying an existing pyridine core through halogenation, amination, and other functional group interconversions.

  • Modern Catalytic Cross-Coupling Reactions: Employing transition-metal catalysts, such as palladium, to form key carbon-nitrogen and carbon-carbon bonds.

This guide will focus on the validation of pathways involving the functionalization of a pyridine core and cross-coupling reactions, as these are widely applicable for generating diverse analogs.

Comparative Analysis of Key Synthetic Pathways

The selection of an optimal synthetic route is contingent on factors such as starting material availability, desired substitution patterns, scalability, and tolerance to specific reaction conditions. Below is a summary of common synthetic strategies that can be adapted for the synthesis of this compound and its analogs.

Synthetic Pathway General Approach Typical Reagents & Conditions Reported Yields (for analogous systems) Advantages Disadvantages
Nitration and Reduction Introduction of a nitro group followed by reduction to the amine.HNO₃/H₂SO₄ for nitration; Fe/AcOH or H₂, Pd/C for reduction.70-95% for reduction step.Well-established and reliable methods.Nitration can lack regioselectivity on highly substituted rings; harsh acidic conditions.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of a halo-pyridine with an amine source.Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., NaOt-Bu), in an inert solvent (e.g., toluene).[1]60-90% for amination of bromopyridines.Excellent functional group tolerance; applicable to a wide range of amines.Catalyst and ligand cost; sensitivity to air and moisture.
Nucleophilic Aromatic Substitution (SNAr) Direct displacement of a halide by an amine.Requires an activated pyridine ring (electron-withdrawing groups); high temperatures or strong bases.Variable, generally lower than catalytic methods.Can be cost-effective if applicable.Limited to activated substrates; often requires harsh conditions.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials.Varies depending on the specific MCR (e.g., enaminones, malononitrile, and an amine source).[2]40-80%.High efficiency and atom economy; rapid generation of diversity.Substrate scope can be limited; optimization can be complex.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

G cluster_0 Pathway 1: Nitration and Reduction Start_1 Substituted Pyridine Nitration Nitration (HNO3/H2SO4) Start_1->Nitration Nitro_Pyridine 2-Nitro-pyridine Derivative Nitration->Nitro_Pyridine Reduction Reduction (Fe/AcOH or H2, Pd/C) Nitro_Pyridine->Reduction Product_1 2-Aminopyridine Analog Reduction->Product_1

A generalized workflow for the synthesis of 2-aminopyridine analogs via nitration and subsequent reduction.

G cluster_1 Pathway 2: Buchwald-Hartwig Amination Start_2 2-Halo-pyridine Derivative Coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start_2->Coupling Amine_Source Amine (R-NH2) Amine_Source->Coupling Product_2 2-Aminopyridine Analog Coupling->Product_2

A schematic representation of the Buchwald-Hartwig amination for the synthesis of 2-aminopyridine analogs.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic routes. Below are representative protocols for key transformations.

Protocol 1: Synthesis of 3-Amino-2-bromo-5-methylpyridine via Reduction of a Nitro Precursor

This protocol is adapted from a known procedure for a structurally similar compound and can be modified for the synthesis of this compound from its corresponding nitro precursor.

Materials:

  • 2-Bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol)

  • Iron powder (1.11 g, 19.8 mmol)

  • Glacial Acetic Acid (10 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a stirred suspension of iron powder in acetic acid (5 mL), heat the mixture to 80°C.

  • Slowly add a solution of 2-bromo-5-methyl-3-nitropyridine in acetic acid (5 mL) dropwise over 20 minutes.

  • After the addition is complete, continue stirring at 80°C for 30 minutes.

  • Cool the reaction mixture to room temperature and stir for an additional 16 hours.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-5-methylpyridin-3-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine

This generalized protocol can be optimized for the amination of a suitable dihalo-methylpyridine precursor to synthesize this compound.

Materials:

  • 2,3-Dihalo-5-chloro-6-methylpyridine (1.0 equiv)

  • Amine (e.g., ammonia equivalent or primary amine, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 3-7.5 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a dry Schlenk flask with the palladium catalyst, phosphine ligand, and base.

  • Add the 2,3-dihalo-5-chloro-6-methylpyridine and the amine to the flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture with stirring (e.g., 80-110°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of this compound analogs can be achieved through various synthetic strategies. The choice of a particular pathway will depend on the specific requirements of the research project, including the desired scale, available starting materials, and the need for analog diversification. The nitration and reduction pathway offers a classical and often high-yielding approach, while the Buchwald-Hartwig amination provides a more modern and versatile method with broad substrate scope. For the rapid generation of a library of analogs, multicomponent reactions may be the most efficient strategy. It is recommended that researchers perform small-scale trials to optimize conditions for their specific substrates.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-chloro-6-methylpyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-chloro-6-methylpyridin-2-amine, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[2]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following operational plan outlines the necessary steps for its safe disposal.

Waste Identification and Segregation
  • Characterize the Waste: All materials contaminated with this compound, including residues, reaction mixtures, and used containers, must be classified as hazardous chemical waste.[2]

  • Segregate Incompatibles: This compound is a halogenated organic amine. It is crucial to store waste containing this compound separately from incompatible materials to prevent dangerous reactions. Incompatible materials include:

    • Strong oxidizing agents[2][4]

    • Strong acids[2][4]

    • Bases[4]

  • Halogenated vs. Non-Halogenated Waste: Do not mix this halogenated waste with non-halogenated organic waste streams.[5][6] Keeping these waste streams separate is often more cost-effective for disposal.[6]

Waste Collection and Container Management
  • Select Appropriate Containers: Collect waste in a designated, leak-proof, and sealable container that is chemically compatible with the compound.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")[2]

    • The date when waste was first added to the container.

Waste Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general lab traffic.

  • Secure Containment: Keep the waste container securely closed at all times, except when adding waste. It is best practice to use a secondary container to mitigate any potential leaks or spills.

  • Adhere to Limits: Be mindful of institutional and regulatory limits on the maximum quantity of hazardous waste that can be accumulated and the time frame for its removal from the laboratory.

Disposal Procedure
  • DO NOT Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3]

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain meticulous records of the amount of waste generated and its disposal date to ensure a complete audit trail.

The primary method for the ultimate disposal of halogenated organic waste is typically high-temperature incineration in a specialized facility.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow for handling and disposing of this compound.

waste_segregation start Waste Generated (contains 3-Bromo-5-chloro- 6-methylpyridin-2-amine) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No (if mixed with non-halogenated solvents) is_solid Is the waste solid or liquid? halogenated_container->is_solid solid_waste Solid Waste Container (e.g., contaminated gloves, paper towels) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (e.g., reaction mixtures, solvents) is_solid->liquid_waste Liquid

Caption: Waste Segregation Decision Flowchart.

experimental_workflow cluster_handling Chemical Handling cluster_disposal Waste Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh/Measure Chemical fume_hood->weighing reaction Perform Experiment weighing->reaction identify_waste Identify and Characterize Waste as Hazardous reaction->identify_waste segregate_waste Segregate Halogenated Waste identify_waste->segregate_waste label_container Label Waste Container Correctly segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup

Caption: Experimental and Disposal Workflow.

References

Essential Safety and Operational Guide for 3-Bromo-5-chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Bromo-5-chloro-6-methylpyridin-2-amine. The following procedures are based on established safety protocols for handling halogenated pyridine derivatives and aromatic amines to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[2][3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][3][4] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect skin.[2][3][5]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges may be necessary.[5][6]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for the safe handling of this compound.

Handling:

  • Preparation: Before handling, thoroughly review this safety guide. Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[3][4]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to prevent the generation of dust and aerosols.[7] Use non-sparking tools.[3][7]

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][8] Do not eat, drink, or smoke in the laboratory.[7][8][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][10]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Label the container clearly with the chemical name and appropriate hazard warnings.[4]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is essential.

IncidentEmergency Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][7][10] Seek medical attention.[2]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[2][7][10] Remove contaminated clothing and wash it before reuse.[7][10] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air.[7][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][7] Rinse mouth with water.[2][7] Seek immediate medical attention.[2]
Spill For a small spill within a fume hood, contain the spill with an inert absorbent material like sand or vermiculite.[3] For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[2][6]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]

  • Disposal: Dispose of the hazardous waste through your institution's EHS office in accordance with all local, state, and federal regulations.[6][10]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Review Safety Data Information prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate and Collect Waste clean1->clean2 clean3 Dispose of Waste via EHS Office clean2->clean3 final1 Remove PPE clean3->final1 final2 Wash Hands Thoroughly final1->final2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.